N-Vinyl-2-pyrrolidone
Description
Historical Overview of N-Vinyl-2-pyrrolidone Discovery and Initial Research
The journey of this compound (NVP) began in the late 1930s, a period marked by significant advancements in acetylene (B1199291) chemistry. In 1938, the German chemist Walter Reppe synthesized NVP from acetylene and 2-pyrrolidone. chemicalbook.commdpi.com This discovery was part of Reppe's broader exploration of "Reppe Chemistry," which involved the catalytic, high-pressure reactions of acetylene. A patent for this synthesis was filed in 1939. wikipedia.org The initial synthesis was achieved through the vinylation of 2-pyrrolidone with acetylene, a process that remains a cornerstone of its commercial production today. chemicalbook.comwikipedia.org Early research quickly identified the potential of NVP as a monomer for producing polyvinylpyrrolidone (B124986) (PVP), a polymer that would soon find a critical application during World War II as a blood plasma substitute due to its biocompatibility and non-toxic nature. mdpi.comwikipedia.org
The primary industrial method for producing NVP involves the reaction of 2-pyrrolidone with acetylene in the presence of a base catalyst, such as potassium hydroxide (B78521) (KOH). chemicalbook.com An alternative, more recent production process starts with γ-butyrolactone (GBL) and monoethanolamine (MEA) to first synthesize N-(2-hydroxyethyl)-2-pyrrolidone (HEP), which is then dehydrated to form NVP. oup.com
Significance of this compound as a Monomer in Polymer Science
This compound's prominence in polymer science stems from its ability to undergo free-radical polymerization to produce polyvinylpyrrolidone (PVP), a water-soluble and biocompatible polymer. wikipedia.orgnjit.edu The polymerization of NVP can be initiated using various methods, including thermal initiation, photoinitiation, or chemical initiators like azobisisobutyronitrile (AIBN). njit.eduwhamine.commetu.edu.tr The reaction can be carried out in different solvents such as water, ethanol (B145695), and benzene. whamine.com
PVP is a highly versatile polymer with a wide range of molecular weights and viscosities, making it suitable for numerous applications. wikipedia.org It is known for its film-forming capabilities, adhesive properties, and its ability to dissolve in both water and other polar solvents. wikipedia.orgnjit.edu
The polymerization process itself has been a subject of extensive research to control the molecular weight and architecture of the resulting polymers. Techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization have been employed to synthesize well-defined PNVP-based complex macromolecular structures, including block copolymers and star polymers. mdpi.com However, NVP is considered a "less activated monomer" (LAM), which can present challenges in controlled polymerization, particularly when copolymerized with "more activated monomers" (MAMs) like styrenes or methacrylates. acs.org
Interactive Data Table: Polymerization Methods of this compound
| Polymerization Method | Initiator/Catalyst | Solvent/Conditions | Key Findings |
| Solution Polymerization | Azobisisobutyronitrile (AIBN), Hydrogen Peroxide | Water, Ethanol, Benzene | Can achieve nearly 100% conversion of NVP to PVP. whamine.com |
| Radiation-Induced Polymerization | γ-radiation | Bulk, in presence of oxygen or under vacuum | Polymerization rate is higher in the presence of oxygen. metu.edu.tr |
| Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Xanthates, Dithiocarbamates | Organic solvents, aqueous media | Allows for controlled synthesis of complex polymer architectures. mdpi.com |
| Photopolymerization | Photoinitiator | Formulations with multifunctional acrylates | NVP can increase the polymerization rate and improve mechanical properties of the resulting polymer. researchgate.net |
Broader Scientific Context and Interdisciplinary Research Relevance of this compound Derivatives
The derivatives of this compound, particularly its copolymers, have found applications across a wide spectrum of scientific disciplines. The ability to copolymerize NVP with other monomers allows for the fine-tuning of polymer properties to suit specific applications.
In the biomedical field, PVP is used as a binder in pharmaceutical tablets, a component in eye drops, and as a complexing agent for drugs to enhance their solubility. wikipedia.orgnih.govsrce.hrnih.gov Copolymers of NVP are also being explored for drug delivery systems, including microparticles, nanoparticles, and hydrogels. srce.hrnih.gov For instance, NVP has been copolymerized with monomers like vinyl acetate (B1210297) and acrylates for various biomedical applications. nih.gov
In materials science, NVP is used as a reactive diluent in ultraviolet (UV) and electron-beam curable polymers for inks, coatings, and adhesives. chemicalbook.comwikipedia.org Copolymers of NVP with monomers like styrene (B11656) have been synthesized to create amphiphilic block copolymers that can act as stabilizing agents for nanoparticles. revistapolimeros.org.brredalyc.orgredalyc.org For example, polystyrene-block-poly(this compound) (PS-b-PVP) has been used to stabilize silver and silica (B1680970) nanoparticles. revistapolimeros.org.brredalyc.org
Furthermore, NVP-based hydrogels have been developed for various applications. These hydrogels can be synthesized through methods like Diels-Alder reactions and exhibit stimuli-responsive behavior, making them interesting for applications in areas like tissue engineering and controlled release systems. researchgate.net Research has also shown that NVP can influence osteoblast and osteoclast differentiation, suggesting its potential use in bone regeneration. nih.gov
Interactive Data Table: Research Findings on this compound Copolymers
| Copolymer System | Research Focus | Key Findings |
| Polystyrene-block-poly(this compound) (PS-b-PVP) | Nanoparticle stabilization | Successfully used as a stabilizing agent for silver and silica nanoparticles. revistapolimeros.org.brredalyc.org |
| NVP and Multifunctional Acrylates | Photopolymerization kinetics | NVP increases the polymerization rate and enhances the mechanical properties of the resulting crosslinked polymers. researchgate.net |
| NVP and Acrylonitrile | Hemocompatibility of Polyacrylonitrile | Copolymerization with NVP can improve the hemocompatibility of polyacrylonitrile. researchgate.net |
| NVP and Furfuryl Methacrylate (B99206) | Hydrogel formation | Forms thermally reversible hydrogels via Diels-Alder reaction in water. researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
1-ethenylpyrrolidin-2-one | |
|---|---|---|
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InChI |
InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2 | |
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InChI Key |
WHNWPMSKXPGLAX-UHFFFAOYSA-N | |
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Canonical SMILES |
C=CN1CCCC1=O | |
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Molecular Formula |
C6H9NO | |
| Record name | 1-VINYL-2-PYRROLIDONE | |
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Related CAS |
9003-39-8, 109412-11-5 | |
| Record name | Poly(vinylpyrrolidone) | |
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| Record name | 2-Pyrrolidinone, 1-ethenyl-, trimer | |
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DSSTOX Substance ID |
DTXSID2021440 | |
| Record name | Vinylpyrrolidone | |
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Molecular Weight |
111.14 g/mol | |
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Physical Description |
Polyvinylpyrrolidone is a white powder. Compatible with a wide range of hydrophilic and hydrophobic resins. (NTP, 1992), Liquid; NKRA, White or nearly white powder, Clear to light straw colored liquid; [HSDB], White solid or aqueous solution; hygroscopic; [Hawley] Odorless; [HSDB] Beige powder; [MSDSonline], White odorless powder; [Alfa Aesar MSDS], COLOURLESS-TO-YELLOW LIQUID., White powder. | |
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Boiling Point |
90-93 °C, 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg, at 1.3kPa: 90-93 °C, 194 °F | |
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Flash Point |
95 °C, 100.5 °C (213 °F) open cup, 95 °C closed cup, 93 °C, 199.4 °F | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble, Soluble in water and in ethanol. Insoluble in ether, Sol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroform, Sol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acids, Soluble in water and many organic solvents, In water, 5.2X10+4 mg/L @ 25 °C /Estimated/, Solubility in water: very good | |
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Density |
1.23 to 1.29 (NTP, 1992), 1.23-1.29, 1.04 @ 24 °C/4 °C, Relative density (water = 1): 1.04, 1..04 | |
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Vapor Density |
Relative vapor density (air = 1): 3.83, 3.83 | |
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Vapor Pressure |
0.1 [mmHg], 1.1X10-11 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 12, 0.09 mmHg | |
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Color/Form |
Faintly yellow solid, WHITE TO CREAMY WHITE POWDER, White, free-flowing, amorphous powder or aqueous solution, Clear to light straw colored liquid | |
CAS No. |
9003-39-8, 88-12-0, 25249-54-1, 88-12-0; 9003-39-8 (homopolymer) | |
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| Record name | N-VINYLPYRROLIDINONE | |
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Melting Point |
13.9 °C, 13 °C, 57 °F | |
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Synthetic Methodologies and Innovations for N Vinyl 2 Pyrrolidone
Conventional Synthetic Routes to N-Vinyl-2-pyrrolidone Monomer
Historically, the industrial production of this compound has been dominated by two primary methods: the vinylation of 2-pyrrolidone with acetylene (B1199291), also known as the Reppe process, and a non-acetylenic route involving the dehydration of an intermediate compound.
The Reppe process, first discovered by Walter Reppe in 1939, involves the reaction of 2-pyrrolidone with acetylene under high pressure. chemicalbook.com This reaction is typically performed in the liquid phase at temperatures between 130–170 °C and pressures up to 2.6 MPa. chemicalbook.com The process is catalyzed by the potassium salt of 2-pyrrolidone, which is formed by adding potassium hydroxide (B78521) (1-5% by weight) to 2-pyrrolidone and removing the resulting water via vacuum distillation. chemicalbook.comchemicalbook.com To mitigate the risk of explosion associated with pure acetylene, mixtures with nitrogen or propane are often used. chemicalbook.com Following the vinylation reaction, the crude NVP is purified through multi-step vacuum distillation. chemicalbook.comgoogle.com
A significant non-acetylenic industrial route involves the synthesis and subsequent dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP). google.comresearchgate.net HEP is produced by reacting gamma-butyrolactone (GBL) with monoethanolamine (MEA). google.comresearchgate.net The HEP is then dehydrated in a continuous vapor-phase reaction to yield NVP. researchgate.netresearchgate.net This dehydration is a heterogeneously catalyzed reaction carried out at high temperatures, typically between 300 and 400 °C. chemicalbook.comchemicalbook.com
Other less common conventional methods include the vinyl exchange of 2-pyrrolidone with vinyl acetate (B1210297) or vinyl ether; however, these have not been widely adopted industrially due to high costs and complex separation of by-products. chemicalbook.com
| Synthetic Route | Key Reactants | Catalyst | Typical Conditions | Notes |
|---|---|---|---|---|
| Reppe Process (Vinylation) | 2-Pyrrolidone, Acetylene | Potassium salt of 2-pyrrolidone (from KOH) | 130–170 °C, up to 2.6 MPa pressure | The earliest and most mature production method chemicalbook.com. Requires high-pressure equipment. |
| Dehydration of HEP | N-(2-hydroxyethyl)-2-pyrrolidone (HEP) | Metal Oxides (e.g., oxides of Al, Zr, Sn, Si) | Gas phase, 300–400 °C | HEP is derived from γ-butyrolactone and ethanolamine google.comresearchgate.net. Avoids the use of acetylene. |
| Vinyl Exchange | 2-Pyrrolidone, Vinyl Acetate or Vinyl Ether | Not specified | Not specified | Not industrially applied due to high costs and separation issues chemicalbook.com. |
Green Chemistry Approaches in this compound Synthesis
In response to the need for more sustainable chemical manufacturing, green chemistry principles have been applied to the synthesis of NVP. These approaches focus on using renewable feedstocks, employing efficient catalytic systems, and designing environmentally benign processes to reduce waste and energy consumption.
A significant advancement in green NVP synthesis is the utilization of bio-based platform chemicals, particularly dicarboxylic acids derived from the fermentation of biomass. rsc.orgaiche.org Succinic acid, which can be produced from renewable resources like corn, corn stover, sugar beet, and sugar cane, has been identified as a key starting material. aiche.orgrsc.org
The process involves a two-step conversion. First, the bio-based acid, such as succinic or itaconic acid, is reacted with ethanolamine in a reductive amidation process to produce N-(2-hydroxyethyl)-2-pyrrolidones (HEP). rsc.orgaiche.org This reaction is carried out in water as a solvent, which is a key feature of its green profile. rsc.org This pathway effectively transforms highly oxygenated bio-based platforms into valuable nitrogen-containing chemicals.
The success of bio-based routes to NVP relies heavily on the development of effective and sustainable catalytic systems. For the initial reductive amidation of dicarboxylic acids with ethanolamine, heterogeneous catalysts are employed to facilitate easy separation and recycling, minimizing waste. rsc.org Carbon-supported ruthenium has been identified as an optimal catalyst for this step, as it effectively activates both hydrogen and the imide C=O bonds. rsc.org
For the subsequent dehydration of the bio-derived N-(2-hydroxyethyl)-2-pyrrolidone intermediate to NVP, simple and robust solid catalysts are used. rsc.org A continuous gas-phase dehydration over sodium-doped silica (B1680970) has shown excellent selectivity of over 96 mol%. rsc.org Another effective catalyst system for this vapor-phase dehydration is composed of alkali or alkaline earth metal oxides on a silica support. researchgate.netresearchgate.net These catalysts, despite having weak acid and base strengths, exhibit high performance and are crucial to the efficiency of the process. researchgate.netresearchgate.net
| Reaction Step | Catalyst Type | Example | Key Features | Reported Performance |
|---|---|---|---|---|
| Reductive Amidation of Succinic Acid | Heterogeneous Metal Catalyst | Carbon-supported Ruthenium (Ru/C) | Activates H2 and C=O bonds; operates in water rsc.orgaiche.org. | Yield of N-(2-hydroxyethyl)-2-pyrrolidone (HEP) is 70% aiche.org. |
| Gas-Phase Dehydration of HEP | Solid Base Catalyst | Sodium-doped Silica (Na/SiO2) | Simple, enables continuous production rsc.org. | Selectivity to NVP is >96 mol% rsc.org. |
| Gas-Phase Dehydration of HEP | Metal Oxide Catalyst | Alkali/Alkaline Earth Metal Oxides on SiO2 | Simple composition, high performance researchgate.netresearchgate.net. | High conversion and selectivity. |
After the initial reaction to form HEP from succinic acid and ethanolamine, the HEP is purified. aiche.org This purification can involve an extraction step using a solvent like dichloromethane to separate HEP from by-products, followed by distillation. aiche.org The purified HEP is then vaporized and dehydrated in a gas-phase reactor at around 350 °C, a reaction that proceeds with over 99% conversion and 95% selectivity. aiche.org
Life Cycle Assessment (LCA) studies comparing the bio-based route from succinic acid to the conventional fossil-based route show a significant reduction in environmental impact. aiche.orgrsc.org Depending on the specific biomass feedstock and process configuration, the bio-based production of NVP can reduce global warming impacts by 25-60% compared to its fossil-based counterpart. aiche.orgrsc.org However, these benefits must be weighed against potential increases in other environmental impacts like eutrophication and acidification, which are associated with agriculture. rsc.org
Novel Synthetic Strategies and Mechanistic Studies for this compound
Research into NVP synthesis continues to explore novel strategies to improve efficiency and sustainability. One area of investigation has been the direct dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP), where the choice of catalyst is critical. Composite catalysts, such as those made of zirconium oxide and tin oxide, have been shown to possess both acidic and basic centers, leading to strong catalytic activity and high selectivity to NVP, with conversions of HEP above 70% and selectivity over 90%. chemicalbook.com
An alternative, indirect dehydration process involves converting HEP into an intermediate, N-chloroethyl pyrrolidone, by reacting it with a halogenating agent like thionyl chloride. chemicalbook.com NVP is then obtained by the subsequent removal of hydrogen chloride. chemicalbook.com
Process optimization studies have also revealed innovative approaches. For instance, the addition of a specific amount of water during the catalytic dehydration of HEP can surprisingly reduce the formation of the by-product N-ethyl-2-pyrrolidone (NEP). google.com This strategy can also sustain high HEP conversion rates and improve selectivity towards the desired NVP product, potentially eliminating the need for costly final purification steps like crystallization. google.comwipo.int
Polymerization Science and Engineering of N Vinyl 2 Pyrrolidone
Free Radical Polymerization of N-Vinyl-2-pyrrolidone
This compound (NVP) is a hydrophilic, non-ionic monomer that readily undergoes polymerization through free radical mechanisms. researchgate.net This process can be initiated by heat or photons and is commonly carried out in bulk or solution. researchgate.netsbpmat.org.br Conventional free radical polymerization, while straightforward, often results in polymers with broad molecular weight distributions and limited control over the macromolecular architecture. mdpi.commdpi.com The polymerization of NVP is characterized by several key elementary steps: initiation, propagation, chain transfer, and termination. uomustansiriyah.edu.iq
The initiation of NVP polymerization involves the generation of free radicals from an initiator molecule. Commercially, two main types of free-radical initiators are used: azo-based compounds and peroxide-based compounds. researchgate.net
Azo-Initiators: 2,2'-Azobisisobutyronitrile (AIBN) is a widely used thermal initiator for the bulk polymerization of NVP. sbpmat.org.br Upon heating, AIBN decomposes, eliminating nitrogen gas and forming two cyanoisopropyl radicals that initiate the polymerization chain. nih.gov
Peroxide Initiators: Benzoyl peroxide is another effective radical initiator for NVP polymerization. sbpmat.org.br Studies have shown that when benzoyl peroxide is used as the initiator, both ionic and radical processes can be involved in the reaction mechanism. monash.edu
Photoinitiators: Photopolymerization can be initiated using photoinitiators such as 2,2'-Azobis(2-amidinopropane) (ABAP), which is particularly efficient for NVP polymerization in aqueous solutions. researchgate.net
Redox Initiating Systems: A unique initiation mechanism has been identified during the radical polymerization of NVP in 1,4-dioxane (B91453) when initiated by AIBN in the presence of mercapto acids like sulfanylethanoic acid and 3-sulfanylpropanoic acid. nih.govmdpi.com It was discovered that the thiolate anions of these mercapto acids form a high-temperature redox initiating system with AIBN. nih.govmdpi.com This interaction involves the one-electron oxidation of the thiolate anions by AIBN, which contributes to the formation of active centers and accelerates the polymerization process. nih.govmdpi.com
In studies of AIBN-initiated polymerization in the presence of mercapto acids, the reaction orders were determined experimentally. nih.govmdpi.com The polymerization rate was found to have an order of 1 with respect to the NVP monomer. mdpi.com The kinetic order with respect to the AIBN initiator was found to be approximately 0.77–0.79, and the order with respect to the mercapto acid chain transfer agent was 0.26. nih.govmdpi.com These experimental values are close to a theoretical kinetic model which proposes orders of 1, 0.75, and 0.25 for the monomer, initiator, and chain transfer agent, respectively, supporting the proposed redox initiation mechanism. nih.govmdpi.com
| Reactant | Experimental Order | Theoretical Order |
|---|---|---|
| This compound (Monomer) | 1 | 1 |
| 2,2'-Azobisisobutyronitrile (Initiator) | 0.77 - 0.79 | 0.75 |
| Mercapto Acids (Chain Transfer Agent) | 0.26 | 0.25 |
The final properties and structure of Poly(this compound) (PVP) are highly dependent on the conditions under which polymerization is conducted.
Initiator Concentration: The molecular weight of the resulting PVP is significantly affected by the concentration of the initiator. researchgate.net Higher initiator concentrations generally lead to the formation of a larger number of polymer chains, resulting in a lower average molecular weight.
Temperature: Polymerization temperature plays a crucial role in determining the polymer's tacticity. For instance, a diethyl L-tartrate-assisted radical polymerization of NVP in toluene (B28343) showed that decreasing the polymerization temperature led to increases in the isotacticity of the PVP. researchgate.net At a temperature of -93 °C, an mm triad (B1167595) content (a measure of isotacticity) of 66.4% was achieved. researchgate.net
Solvent: The choice of solvent affects the polymerization kinetics. The rates of polymerization and the corresponding activation energies are dependent on the nature of the solvent, an effect which is mainly attributed to the influence of solvent polarity on the propagation reaction. researchgate.net Studies of NVP polymerization in organic solvents like isopropanol (B130326) and toluene with alkoxy radical initiators found that the propagation rate constants were in the range of 10¹–10³ M⁻¹ s⁻¹. nih.gov
The free radical polymerization of NVP, particularly in bulk systems, is known to be accompanied by autoacceleration, also known as the gel effect or the Trommsdorff–Norrish effect, especially at high monomer conversions. researchgate.netwikipedia.org This phenomenon is characterized by a rapid and often uncontrolled increase in the rate of polymerization and the molecular weight of the polymer. wikipedia.org
Controlled/Living Radical Polymerization (CRP/LRP) of this compound
To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization (CRP/LRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity (narrow molecular weight distribution), and complex macromolecular architectures such as block copolymers. wikipedia.orgsigmaaldrich.com One of the most versatile and widely used CRP/LRP methods for NVP is Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. mdpi.com
RAFT polymerization is a type of reversible-deactivation radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), often referred to as a RAFT agent, to control the polymerization process. wikipedia.org The mechanism involves a rapid and reversible transfer of the growing radical chain between active and dormant states, mediated by the RAFT agent. mdpi.com This equilibrium ensures that all polymer chains grow at approximately the same rate, leading to a controlled molecular weight and a low polydispersity index (PDI). researchgate.net
For successful RAFT polymerization, the choice of CTA must be matched to the monomer. NVP is classified as a "Less-Activated Monomer" (LAM). mdpi.comsigmaaldrich.comnih.gov For LAMs like NVP, xanthates and dithiocarbamates are the most suitable classes of CTAs, as they provide good control over the polymerization. mdpi.comsigmaaldrich.com
A key advantage of RAFT is the ability to create advanced polymer architectures. For example, a well-defined PVP block can be synthesized first. This polymer, which retains the thiocarbonylthio end group, can then act as a macromolecular CTA (macro-CTA) to initiate the polymerization of a second, different monomer, resulting in the formation of a well-defined block copolymer. mdpi.comresearchgate.net This sequential addition of monomers is a powerful strategy for creating materials with tailored properties. mdpi.com
| Parameter | Description | Reference |
|---|---|---|
| Mechanism | Reversible addition-fragmentation chain transfer mediated by a thiocarbonylthio compound. | wikipedia.org |
| Monomer Classification | NVP is a Less-Activated Monomer (LAM). | mdpi.comsigmaaldrich.com |
| Suitable RAFT Agents (CTAs) | Xanthates (e.g., O-ethyl S-(phthalimidylmethyl) xanthate) and dithiocarbamates. | mdpi.comsigmaaldrich.com |
| Key Advantages | Control over molecular weight, low polydispersity (PDI), ability to synthesize complex architectures (e.g., block copolymers). | wikipedia.orgresearchgate.net |
| Synthesis of Block Copolymers | A PNVP macro-CTA is first synthesized and then used to polymerize a second monomer. | mdpi.com |
Atom Transfer Radical Polymerization (ATRP) of this compound
Atom Transfer Radical Polymerization (ATRP) has been explored for the controlled polymerization of this compound (NVP), although it presents challenges due to the monomer's nature. A successful approach to a controlled ATRP of NVP was achieved at room temperature using a specific catalytic system in a mixed solvent system of 1,4-dioxane and isopropanol. researchgate.net This system employed methyl 2-chloropropionate (MCP) as the initiator and copper(I) chloride (CuCl) as the catalyst, with 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetra-azacyclo-tetradecane (Me₆Cyclam) serving as the ligand. researchgate.net
A key factor in achieving control over the polymerization was the initial addition of a deactivator, CuCl₂, to the system. This addition helps to regulate the concentration of active radical species, promoting a more controlled reaction. researchgate.net Under these conditions, the polymerization yielded poly(this compound) (PNVP) with conversions reaching up to 65% within 3 hours. The resulting polymers exhibited controlled molecular weights that were in close agreement with theoretical predictions and possessed narrow molecular weight distributions, with polydispersity indices (PDI or M_w/M_n) ranging from 1.2 to 1.3. researchgate.net
However, attempts to use ATRP for creating polymer bottlebrushes by grafting PNVP from a polyester (B1180765) backbone encountered significant issues. Specifically, the lateral ATRP chain extension of a poly(4-vinylbenzyl 2-bromo-2-phenylacetate) (PVBBPA) macroinitiator with NVP led to quantitative dimerization of the monomer, preventing successful graft polymerization. nih.gov This highlights a limitation of ATRP for certain complex architectures involving NVP.
The combination of ATRP with other polymerization techniques has proven more successful for creating block copolymers. For instance, difunctional chloroxanthate inifers have been used to first polymerize NVP via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, followed by a subsequent chain extension of monomers like styrene (B11656) or methyl methacrylate (B99206) using ATRP. acs.org This sequential approach allowed for the synthesis of well-defined PNVP-b-PSt and PNVP-b-PMMA block copolymers. acs.org
Other Controlled Polymerization Techniques for this compound
While ATRP has been investigated, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as the most effective and versatile controlled radical polymerization technique for this compound. mdpi.comnih.gov NVP is classified as a Less Activated Monomer (LAM), and for such monomers, xanthates have been identified as the most suitable chain transfer agents (CTAs) to achieve good control over the polymerization process. mdpi.comnih.gov Unlike other methods such as Nitroxide-Mediated Polymerization (NMP), RAFT has demonstrated superior capability in controlling the molecular characteristics of PNVP and enabling the synthesis of complex macromolecular architectures. mdpi.comnih.gov
Organostibine-mediated living radical polymerization is another technique that has been successfully applied to NVP. This method allows for the synthesis of well-defined PNVP and its block copolymers. researchgate.net For example, diblock copolymers such as poly(styrene-block-N-Vinyl-2-pyrrolidone) and poly(methyl methacrylate-block-N-Vinyl-2-pyrrolidone) have been prepared by the successive addition of the respective monomers to organostibine macromediators. researchgate.net
The table below summarizes key aspects of different controlled polymerization techniques used for NVP.
| Polymerization Technique | Typical Agents/Conditions | Advantages for NVP | Challenges/Limitations for NVP | Reference |
| RAFT | Xanthate or dithiocarbamate (B8719985) CTAs (e.g., S-2-propionic acid-O-ethyl xanthate), AIBN initiator | Excellent control over molecular weight and PDI; suitable for LAMs; enables complex architectures (block, star, graft). | Requires careful selection of CTA for NVP. | mdpi.comnih.gov |
| Organostibine-Mediated | Organostibine macromediators | Provides good control; allows synthesis of block copolymers. | May involve complex synthesis of mediators. | researchgate.net |
| NMP | Not widely successful for NVP | - | Generally poor control over NVP polymerization. | mdpi.comnih.gov |
Copolymerization of this compound
Synthesis and Characterization of this compound Copolymers
Copolymers of this compound have been synthesized with a wide array of comonomers using various polymerization techniques, most notably free radical polymerization and RAFT polymerization. ku.ac.ae Common comonomers include acrylates, methacrylates, styrene, and other vinyl monomers. ku.ac.aeresearchgate.netradtech.orgresearchgate.net
For example, copolymers of NVP with acrylic acid, 4-methyl styrene, and vinyltrichlorosilane have been synthesized via free radical polymerization. researchgate.net Similarly, NVP has been copolymerized with styrene, hydroxypropyl methacrylate, and carboxyphenyl maleimide (B117702) using 2,2'-azobisisobutyronitrile (AIBN) as an initiator in 1,4-dioxane. ku.ac.ae Redox initiation has also been employed, such as the Ti(III)-dimethylglyoxime system for copolymerizing NVP with methyl methacrylate (MMA). tubitak.gov.tr
The synthesis of amphiphilic block copolymers is a significant area of research, often utilizing RAFT polymerization. Novel block copolymers of NVP with n-hexyl methacrylate (HMA) and stearyl methacrylate (SMA) have been prepared by the sequential addition of monomers. mdpi.com
Characterization of these copolymers is crucial to understand their structure and properties. A suite of analytical techniques is typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Used to determine the copolymer composition and microstructure. ku.ac.ae
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the incorporation of both monomer units into the copolymer chain by identifying characteristic functional group vibrations. ku.ac.aetubitak.gov.tr
Elemental Analysis: Provides a quantitative measure of the elemental composition, which can be used to calculate the copolymer composition. ku.ac.aeresearchgate.net
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determines the molecular weight and polydispersity index (PDI) of the copolymers. mdpi.com
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Used to study the thermal properties of the copolymers, such as glass transition temperature and thermal stability. ku.ac.ae
Reactivity Ratios and Copolymerization Kinetics of this compound Systems
The reactivity ratios of monomers in a copolymerization system are critical parameters that describe the relative reactivity of a propagating radical chain ending in one monomer unit towards adding the same or the other monomer. These ratios dictate the composition and sequence distribution of the resulting copolymer. nih.gov
Various methods are used to estimate monomer reactivity ratios (MRR), including linear graphical methods like Fineman-Ross and Kelen-Tüdõs, as well as non-linear computational models like the Reactivity Ratios Error in Variables Model or COPOINT. researchgate.netnih.gov
Studies on the copolymerization of NVP with various comonomers consistently show that NVP is generally the less reactive monomer. For instance, in the free radical copolymerization of NVP (M1) with isobornyl methacrylate (IBMA) (M2), the reactivity ratios were found to be r₁ = 0.292 and r₂ = 2.673, indicating that the IBMA-terminated radical prefers to add another IBMA monomer, and the NVP-terminated radical also prefers to add an IBMA monomer. nih.gov Similarly, in the redox copolymerization with methyl methacrylate (MMA), the reactivity ratios were r₁(MMA) = 1.69 and r₂(NVP) = 0.03, showing a much higher reactivity for MMA. tubitak.gov.tr
The table below presents reactivity ratios for several NVP copolymer systems.
| Comonomer (M2) | Polymerization Method | r₁ (NVP) | r₂ (M2) | Observations | Reference(s) |
| Isobornyl Methacrylate (IBMA) | Free Radical | 0.292 | 2.673 | IBMA is significantly more reactive than NVP. | nih.gov |
| Methyl Methacrylate (MMA) | Redox (Ti(III)-DMG) | 0.03 | 1.69 | Copolymer is rich in MMA units. | tubitak.gov.tr |
| Acrylic Acid (AA) | Free Radical | 0.1 | 1.1 | Tends toward block-like or alternating structures. | researchgate.net |
| 4-Methyl Styrene (4MS) | Free Radical | 0.8 | 14.6 | Copolymers contain blocks of 4MS. | researchgate.net |
| Vinyltrichlorosilane (VTCS) | Free Radical | 0.0 | 0.3 | Tends toward alternation. | researchgate.net |
| Butyl Acrylate | Free Radical | 0.02 | 0.8 | Copolymerization is predominantly alternating. | radtech.org |
Kinetic studies of NVP polymerization have also been conducted in the presence of chain transfer agents like sulfanylethanoic and 3-sulfanylpropanoic acids. These studies revealed an unexpected acceleration effect on the radical polymerization initiated by AIBN. A kinetic model was proposed where the reaction rate orders with respect to the monomer, initiator, and chain transfer agent were determined to be approximately 1, 0.75, and 0.25, respectively. mdpi.com
Graft Copolymerization of this compound onto Various Substrates
Graft copolymerization is a method used to modify the surface and bulk properties of a pre-existing polymer by covalently attaching chains of another polymer. This compound is frequently used as the monomer to be grafted onto various substrates to impart properties like hydrophilicity, biocompatibility, and dye-binding capacity.
One common technique is radiation-induced grafting. For example, NVP has been grafted onto poly(vinylidene fluoride) (PVDF) powder using ⁶⁰Co γ-ray pre-irradiation. The degree of grafting was found to depend on factors such as the absorbed dose, monomer concentration, and reaction time. researchgate.net A maximum degree of grafting of 17.7% was achieved with a 20% monomer concentration and an absorbed dose of 40 kGy. researchgate.net Similarly, NVP has been grafted onto poly(vinyl chloride) (PVC) catheters using gamma radiation to create surfaces with antimicrobial potential. nih.gov
Chemical initiation is another route for graft copolymerization. NVP has been grafted onto gelatin using ammonium (B1175870) persulfate (APS) as an initiator in a nitrogen atmosphere. researchgate.net Free radical graft copolymerization of NVP onto k-carrageenan has also been carried out in an aqueous medium. researchgate.net
The success of the grafting process is confirmed through various characterization techniques, including:
FTIR Spectroscopy: To confirm the presence of the grafted PVP chains. researchgate.netresearchgate.net
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and confirm grafting. researchgate.net
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To observe changes in the thermal properties of the substrate after grafting. researchgate.netresearchgate.net
| Substrate | Grafting Method | Initiator/Source | Key Findings | Reference |
| Poly(vinylidene fluoride) (PVDF) | Pre-irradiation | ⁶⁰Co γ-rays | Degree of grafting depends on dose, monomer concentration, and time. | researchgate.net |
| Poly(vinyl chloride) (PVC) | Simultaneous Irradiation | Gamma rays | Optimal conditions included isopropanol as solvent and NVP concentrations of 40-50%. | nih.gov |
| Gelatin | Chemical Initiation | Ammonium persulfate (APS) | Hydrophilic functional groups were successfully introduced onto gelatin. | researchgate.net |
| k-Carrageenan | Chemical Initiation | Free radical initiator | Successful grafting in an aqueous medium. | researchgate.net |
Block Copolymer Architectures with this compound Segments
Block copolymers containing PNVP segments are of significant interest due to their ability to self-assemble into various nanostructures, making them suitable for applications in drug delivery and nanotechnology. Controlled radical polymerization techniques are essential for synthesizing well-defined block copolymers.
RAFT polymerization is a particularly powerful tool for creating PNVP-containing block copolymers. By using a PNVP chain synthesized via RAFT as a macro-chain transfer agent (macro-CTA), a second block of another monomer can be grown. This sequential monomer addition approach has been used to synthesize amphiphilic block copolymers such as PNVP-b-poly(vinyl acetate) (PNVP-b-PVAc) and PNVP-b-poly(n-hexyl methacrylate) (PNVP-b-PHMA). nih.govmdpi.com
The combination of different controlled polymerization methods offers another versatile route. For example, amphiphilic polystyrene-block-poly(this compound) (PS-b-PVP) copolymers have been synthesized by first polymerizing styrene using ATRP and subsequently using the resulting polystyrene as a macroinitiator for the RAFT polymerization of NVP. redalyc.org This approach yielded copolymers with controlled molecular weights (10,000-14,000 g/mol ) and relatively narrow polydispersity indices (M_w/M_n ≤ 1.4). redalyc.org Similarly, difunctional initiators (inifers) that possess moieties capable of initiating both ATRP and RAFT have been developed. Chloroxanthate inifers, for instance, have been used to first polymerize NVP by RAFT, followed by the ATRP of styrene or methyl methacrylate to form well-defined block copolymers. acs.org
These block copolymer architectures are characterized by their distinct hydrophobic and hydrophilic segments, which drive their self-assembly in selective solvents to form structures like micelles.
| Block Copolymer Architecture | Synthesis Method(s) | Key Features | Reference(s) |
| PNVP-b-poly(vinyl acetate) | Sequential RAFT | Amphiphilic; precursor to double hydrophilic PNVP-b-poly(vinyl alcohol). | nih.gov |
| PNVP-b-poly(n-hexyl methacrylate) | Sequential RAFT | Amphiphilic; forms micelles in selective solvents. | mdpi.com |
| PNVP-b-poly(stearyl methacrylate) | Sequential RAFT | Amphiphilic; semi-crystalline. | mdpi.com |
| Polystyrene-b-PNVP | ATRP followed by RAFT | Amphiphilic; used as a stabilizing agent for nanoparticles. | redalyc.org |
| PNVP-b-polystyrene | RAFT followed by ATRP | Synthesized using a difunctional chloroxanthate inifer. | acs.org |
| PNVP-b-poly(methyl methacrylate) | RAFT followed by ATRP | Well-defined block copolymer with M_w/M_n < 1.3. | acs.org |
Photoinitiated and Radiation-Induced Polymerization of this compound
Photoinitiated and radiation-induced methods offer alternative pathways for the polymerization of this compound (NVP), enabling polymerization under specific conditions, such as at room temperature, and facilitating surface modification through grafting techniques. These methods rely on high-energy sources like ultraviolet (UV) light, gamma rays, or electron beams to generate reactive species that initiate polymerization.
Photoinitiated polymerization utilizes light energy to generate free radicals, which in turn initiate the polymerization of NVP. This process typically requires a photoinitiator, a compound that absorbs light and cleaves to form radical species.
One notable mechanism involves the use of eosin (B541160) Y as a photosensitizer in visible-light induced polymerization. Research has shown that NVP can form a ground-state complex with eosin Y. Upon exposure to light, this complex facilitates the generation of radicals, which is a key step in initiating the polymerization chain reaction. This complex formation is proposed as the primary reason for a reduction in oxygen inhibition, a common issue in radical polymerization. The presence of NVP not only helps in overcoming oxygen inhibition but also contributes to an approximate 70% increase in the initial rate of polymerization and a 10% increase in the final vinyl conversion in certain systems.
Another method for the photoinitiation of NVP polymerization is the photochemically enhanced Fenton reaction. This process uses the photo-Fenton reagent (Fe²⁺/H₂O₂) to produce highly reactive hydroxyl radicals (•OH) under UV irradiation. These hydroxyl radicals act as the initiating species for the free-radical polymerization of NVP. Homopolymers of poly(this compound) (PVP) produced via this method have been reported with a molecular weight (Mw) of 54,000 g/mol and a polydispersity of about 3.1.
Radiation-induced grafting is a versatile technique used to covalently bond NVP onto the surface of a pre-existing polymer backbone, thereby modifying its surface properties. This method utilizes high-energy radiation, such as gamma rays or electron beams, to create active radical sites on the substrate polymer. researchgate.net These sites then initiate the polymerization of NVP monomers, resulting in grafted PVP chains. researchgate.net This process is advantageous as it is relatively clean, repeatable, and does not leave behind initiator impurities. researchgate.net
The technique can be applied to various polymer forms, including films, fibers, and powders. researchgate.net Two primary methods are employed:
Simultaneous (or Mutual) Method: The polymer substrate is irradiated while immersed in a solution of the NVP monomer. The radiation creates radicals on both the substrate and the monomer, leading to grafting and also the formation of homopolymer.
Pre-irradiation Method: The polymer substrate is first irradiated (typically in an inert atmosphere or vacuum) to generate and trap radicals on its surface. researchgate.net Subsequently, the irradiated polymer is brought into contact with the NVP monomer, which then polymerizes from the active sites on the surface. researchgate.net
Research on grafting NVP onto ethylene-propylene elastomers (EPM rubbers) using gamma radiation has demonstrated the effectiveness of the simultaneous method. tandfonline.com In these studies, inhibitors such as Mohr's salt, Cu(NO₃)₂, and FeSO₄ were used to suppress the undesirable formation of NVP homopolymer in the solution, which significantly increased the graft yield. tandfonline.com Similarly, NVP has been successfully grafted onto polypropylene (B1209903) non-woven fabric using a simultaneous irradiation technique to improve surface properties. nih.gov
The extent of grafting can be controlled by varying parameters such as the absorbed radiation dose, dose rate, and monomer concentration. nih.gov Characterization techniques confirm the presence of grafted PVP chains on the polymer surface, which often leads to modified properties like increased hydrophilicity and altered surface roughness. nih.gov
| Substrate Polymer | Radiation Source | Grafting Method | Key Findings |
| Ethylene-Propylene Elastomers (EPM) | Gamma (Co-60) | Simultaneous | Homopolymerization inhibitors (e.g., Mohr's salt, FeSO₄) significantly increased the graft yield. tandfonline.com |
| Polypropylene Non-Woven Fabric (PPNWF) | Gamma | Simultaneous | The degree of grafting was controlled by absorbed dose, dose rate, and monomer concentration. nih.gov |
| Polyethylene Films | Accelerated Electrons | Simultaneous | Successful grafting of NVP was achieved, demonstrating the versatility of electron beam radiation. nih.gov |
Polymerization in Diverse Media and Conditions
Aqueous solution polymerization is a common industrial method for producing PVP, given that both the NVP monomer and the resulting PVP polymer are soluble in water. chemicalbook.com This process typically employs water-soluble initiators to start the free-radical polymerization.
Hydrogen peroxide is a frequently used initiator in this system. The polymerization is often carried out by heating an aqueous solution of NVP and the initiator. A critical parameter in the aqueous polymerization of NVP is the control of pH. Maintaining the pH within a specific range, typically between 4 and 10 (preferably 7.5 to 9), is crucial for producing a colorless and odorless polymer solution. Without proper pH control, the resulting polymer can be acidic and exhibit undesirable color and odor. Buffering agents, such as disodium (B8443419) phosphate (B84403), or the controlled addition of bases like ammonia (B1221849) can be used to maintain the optimal pH. By adjusting reaction parameters like monomer concentration, temperature, and initiator amount, PVP with varying molecular weights can be synthesized. chemicalbook.com
| Initiator | pH Control Agent | Key Process Feature | Outcome |
| Hydrogen Peroxide | Ammonia | Distillation to remove condensed vapors | Colorless polymeric solution. |
| Hydrogen Peroxide | Disodium Phosphate | Refluxing | Neutral, colorless, and odorless polymer. |
NVP can be polymerized without a solvent in a process known as bulk polymerization, or in a variety of organic solvents (solution polymerization). The choice between these methods affects both the process and the final product.
Bulk Polymerization: This method involves the polymerization of pure NVP monomer, typically initiated by heat or an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. While it offers a simple process with minimal contamination, it presents significant challenges. The polymerization of NVP is highly exothermic, and the viscosity of the reaction system increases dramatically as the polymer forms. This makes heat dissipation difficult, which can lead to localized overheating and poor control over the reaction. chemicalbook.com Consequently, bulk polymerization often yields PVP with a low molecular weight, high residual monomer content, and a yellow discoloration, limiting its practical applications. chemicalbook.com
Solution Polymerization: Performing the polymerization in a solvent mitigates many of the issues associated with bulk polymerization. The solvent helps to dissipate the heat of reaction and control the viscosity of the medium. Various organic solvents can be used, including ethanol (B145695), benzene, isopropanol, and toluene. chemicalbook.com Research has shown that the polymerization rates and corresponding activation energies are dependent on the nature of the solvent. This effect is primarily attributed to the influence of solvent polarity on the propagation step of the radical polymerization. For instance, computational modeling of NVP polymerization initiated by organic peroxides in isopropanol and toluene showed propagation rate constants in the range of 10¹–10³ M⁻¹ s⁻¹.
Frontal polymerization is a process where a localized reaction zone, or "front," propagates through the unreacted monomer mixture, converting it into a polymer. chemicalbook.com This self-sustaining reaction is driven by the heat released from the exothermic polymerization. chemicalbook.com An initial stimulus, such as a localized heat source or UV light, is required to ignite the reaction, which then perpetuates itself without the need for further external energy. chemicalbook.com
This technique has been applied to create polymer systems that include this compound, often as a comonomer in the synthesis of hydrogels. For example, semi-interpenetrating polymer networks (IPNs) of poly(N-isopropylacrylamide)/polyvinylpyrrolidone (B124986) (PNIPAm/PVP) have been synthesized using frontal polymerization. researchgate.net In these systems, NVP is incorporated into the monomer mixture along with N-isopropylacrylamide. The study found that the inclusion of PVP in the hydrogel could be finely tuned through this method, affecting properties such as compressive strength and drug release behavior. researchgate.net The frontal polymerization approach offers an energy-efficient alternative for creating cross-linked polymer networks and thermoplastics containing NVP. chemicalbook.com
Poly N Vinyl 2 Pyrrolidone Pvp Architectures and Advanced Materials
Homopolymers of N-Vinyl-2-pyrrolidone (PVP)
Linear PVP consists of this compound units linked in a straight chain. It is typically synthesized through the free-radical polymerization of the this compound monomer. njit.edu The molecular weight of the resulting polymer can be controlled by adjusting reaction conditions.
Branched PVP architectures contain side chains attached to the main polymer backbone. Branching can occur during polymerization through chain transfer reactions, which are more frequent in the synthesis of higher molecular weight PVP. taylorfrancis.com This results in a polymer with a more complex structure and a broader molecular weight distribution compared to its linear counterpart. taylorfrancis.com Specialized synthetic strategies can also be employed to create intentionally branched or star-shaped PVP, which have unique solution properties compared to linear PVP of similar molecular weight. pharmaexcipients.comnih.gov For instance, researchers have reported that PVP can self-assemble into branched, fibrous structures in aqueous solutions over time, which can then be used as templates for creating branched inorganic fibers. nih.gov
Crosslinked PVP is an insoluble, hydrophilic polymer created by linking PVP chains together. taylorfrancis.com When these three-dimensional networks absorb large quantities of water without dissolving, they form hydrogels. utb.cz PVP-based hydrogels are valued in biomedical applications for their tissue-like consistency, transparency, and biocompatibility. utb.cznih.gov
The synthesis of PVP hydrogels can be achieved through various methods, including physical and chemical crosslinking. A prominent method is the use of ionizing radiation, such as gamma rays or electron beams, which induces crosslinking between PVP chains in an aqueous solution. ijrr.comalfachemic.com This technique has the advantage of simultaneously sterilizing the hydrogel. ijrr.com The properties of the resulting hydrogel, such as swelling capacity and mechanical strength, can be tailored by adjusting the radiation dose and the concentration of PVP in the initial solution. ijrr.com Another method involves repeated freezing and thawing cycles of a PVP solution, which promotes the formation of physical crosslinks. alfachemic.com
To improve properties like mechanical strength, which can be a limitation for pure PVP hydrogels, PVP is often blended with other polymers, such as polyvinyl alcohol (PVA) or polysaccharides like agar, before the crosslinking process. utb.czijrr.comtandfonline.com
| Method | Description | Key Features | Source(s) |
|---|---|---|---|
| Radiation Crosslinking (Gamma, E-beam) | PVP chains in aqueous solution are exposed to ionizing radiation, which generates free radicals and leads to the formation of covalent crosslinks. | Allows for simultaneous hydrogel formation and sterilization. Properties are tunable via radiation dose and polymer concentration. | ijrr.comalfachemic.com |
| Freezing-Thawing Cycles | Repeated cycles of freezing and thawing a PVP solution lead to the formation of physically crosslinked networks. | A physical method that avoids the use of chemical crosslinkers or radiation. Often used in combination with other polymers like PVA. | alfachemic.comtandfonline.com |
| Chemical Crosslinking | A chemical crosslinking agent is added to a PVP solution to create covalent bonds between polymer chains. | Involves the use of reactive molecules; requires careful removal of unreacted agents for biomedical use. | ijrr.com |
| Sol-Gel Method | Used to create composite hydrogels, for example, by incorporating nanoparticles like titania within the PVP network during its formation. | Allows for the synthesis of hybrid materials with enhanced properties (e.g., antimicrobial). | nih.gov |
Poly(this compound) Copolymers: Structure and Properties
Copolymers of this compound are formed by polymerizing NVP with one or more different monomers. This approach allows for the creation of materials that combine the desirable properties of PVP with the characteristics of the comonomer(s), resulting in polymers with tailored functionalities. nih.gov The arrangement of the different monomer units along the polymer chain defines the copolymer's architecture, which can be statistical, block, or graft. nih.gov
In statistical copolymers, the monomer units are distributed along the polymer chain in a sequence that follows statistical laws. nih.gov Depending on the relative reactivity of the monomers, this can result in a random, alternating, or gradient distribution. nih.gov The synthesis is typically a one-step procedure involving the polymerization of a mixture of NVP and a comonomer. nih.gov
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a common technique used to synthesize NVP-based statistical copolymers with controlled molecular weights and narrow dispersity. tandfonline.comnih.gov A significant area of research involves determining the monomer reactivity ratios, which predict how readily each monomer incorporates into the growing polymer chain. nih.govnih.gov For many comonomers, such as isobornyl methacrylate (B99206) (IBMA) and benzyl (B1604629) methacrylate (BzMA), the reactivity ratio is significantly higher than that of NVP. tandfonline.comnih.gov This means the comonomer is incorporated into the chain much more readily, leading to copolymers that are rich in the comonomer unit, often described as gradient or pseudo-diblock structures. nih.govmdpi.com
The properties of the resulting copolymers, such as the glass transition temperature (Tg), are intermediate between those of the respective homopolymers and depend on the copolymer's composition. tandfonline.commdpi.com
| Comonomer | Polymerization Method | Reactivity Ratio (r_NVP) | Reactivity Ratio (r_Comonomer) | Source(s) |
|---|---|---|---|---|
| Isobornyl Methacrylate (IBMA) | Free Radical | 0.292 | 2.673 | nih.govnih.gov |
| Benzyl Methacrylate (BzMA) | RAFT | ~0.1 | ~4.7-6.9 | tandfonline.com |
| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | RAFT | Significantly lower than r_DMAEMA | Much greater than r_NVP | mdpi.com |
| Vinyl Acetate (B1210297) (VAc) | Gamma Irradiation | 3.108 | 0.348 | iaea.org |
| 2-Chloroethyl vinyl ether (CEVE) | RAFT | Significantly lower than r_CEVE | Greater than r_NVP | mdpi.com |
Block copolymers consist of two or more long sequences, or "blocks," of different homopolymers linked together. nih.gov When one block is hydrophilic (like PVP) and the other is hydrophobic, the resulting macromolecule is amphiphilic. mdpi.comnih.gov This dual nature is a key feature, as these polymers can self-assemble in solution to form organized structures such as micelles or vesicles. pharmaexcipients.comnih.govrsc.org
The synthesis of well-defined PVP block copolymers can be challenging because NVP is a "less activated monomer," making it difficult to polymerize with more reactive monomers like methacrylates using a single control agent. nih.govmdpi.com However, techniques like RAFT polymerization, often involving the sequential addition of monomers, have been successfully employed. nih.govmdpi.com A common strategy is to first synthesize a PVP macro-chain transfer agent (macro-CTA), which is then used to initiate the polymerization of the second monomer. nih.govmdpi.com
These amphiphilic architectures are of great interest for applications such as drug delivery, where the hydrophobic core of a self-assembled micelle can encapsulate poorly water-soluble drugs, while the hydrophilic PVP corona provides stability in aqueous environments. pharmaexcipients.comnih.govmdpi.com Examples of such systems include block copolymers of NVP with poly(n-hexyl methacrylate) (PHMA), polystyrene (PS), and various poly(vinyl esters). mdpi.comnih.govredalyc.org
Graft copolymers are a type of branched copolymer where side chains of one monomer are attached to a main chain of another. nih.gov When PVP chains are grafted onto a polymer substrate, it is often to impart the surface with PVP's characteristic properties, such as hydrophilicity and biocompatibility. nih.govnih.gov This surface modification can reduce protein adsorption and bacterial fouling, making it highly valuable for biomedical devices. nih.govacs.org
Several "grafting" techniques are used:
"Grafting from": Initiator sites are created on the surface of the substrate polymer, from which the new (PVP) chains are grown. nih.govnih.gov This can be achieved using methods like radiation-induced grafting, where gamma rays create reactive sites on a substrate like poly(vinyl chloride) (PVC) or ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE) in the presence of NVP monomer. nih.govscispace.com
"Grafting to": Pre-synthesized PVP chains with reactive end groups are attached to a substrate. nih.gov
"Grafting through": A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with another monomer to form a graft structure. nih.gov
These methods have been used to modify a variety of materials, including natural polymers like guar (B607891) gum and synthetic polymers used in medical catheters, as well as the surfaces of inorganic nanoparticles. nih.govnih.govmdpi.comresearchgate.net
Poly(this compound)-Based Composites and Nanomaterials
Poly(this compound) (PVP) is a versatile polymer extensively utilized in the creation of advanced composite and nanomaterials. Its unique properties, including excellent solubility, biocompatibility, and film-forming capabilities, make it an ideal component for blending with other polymers, stabilizing nanoparticles, and forming fibrous structures. These applications leverage PVP's ability to interact with a wide range of materials at the molecular level, leading to enhanced properties and novel functionalities.
Polymer Blends Involving Poly(this compound)
The blending of PVP with other polymers is a widely explored strategy to develop materials with tailored properties. The miscibility of PVP with a variety of polymers is primarily driven by specific interactions, such as hydrogen bonding between the carbonyl group of the pyrrolidone ring in PVP and hydrogen-donor groups in the partner polymer.
Research has demonstrated that PVP is miscible with several polymers over a wide range of compositions. For instance, blends of PVP with poly(vinyl alcohol) (PVA) are miscible across all compositions, a phenomenon attributed to strong hydrogen bonding between the hydroxyl groups of PVA and the carbonyl groups of PVP. researchgate.netijltet.org This miscibility significantly affects the thermal and mechanical properties of the resulting blend. acs.org Similarly, PVP shows miscibility with poly(vinyl chloride) (PVC) and poly(epichlorohydrin). scilit.com
The interaction between PVP and other polymers can be investigated using various analytical techniques. Fourier Transform Infrared Spectroscopy (FTIR) is often used to detect shifts in the characteristic absorption bands of the interacting functional groups, providing evidence of intermolecular interactions. researchgate.net Differential Scanning Calorimetry (DSC) is another crucial tool, where the presence of a single glass transition temperature (Tg) for the blend, intermediate to the Tgs of the individual components, typically indicates miscibility at the molecular level. acs.org
The miscibility and properties of PVP blends are influenced by factors such as the molecular weight of the polymers and the nature of the solvent used for blend preparation. acs.org For example, in blends of PVP with acid functional polyester (B1180765) resins, miscibility is dependent on the acid value of the resin and the molecular weight of the PVP. acs.org
Below is an interactive data table summarizing the miscibility of PVP with various polymers and the primary interaction mechanism.
| Partner Polymer | Miscibility | Primary Interaction Mechanism | Supporting Evidence |
|---|---|---|---|
| Poly(vinyl alcohol) (PVA) | Miscible across all compositions | Hydrogen bonding | Single Tg, FTIR shifts researchgate.netijltet.org |
| Poly(vinyl chloride) (PVC) | Miscible | Specific interactions | Thermal analysis scilit.com |
| Poly(epichlorohydrin) | Miscible | Specific interactions | Thermal analysis scilit.com |
| Acid Functional Polyester Resins | Dependent on acid value and PVP molecular weight | Dipole-dipole interactions | DSC, FTIR shifts acs.org |
| Poly[styrene-co-(4-hydroxystyrene)] (PSH) | Miscible | Hydrogen bonding | Thermal analysis researchgate.net |
| Copolyamide | Miscible | Specific interactions | Thermal analysis deakin.edu.au |
| Poly(methyl methacrylate) (PMMA) with Epoxy Resin | Miscible | Hydrogen bonding | FTIR analysis scilit.com |
Nanoparticle Stabilization and Surface Modification with Poly(this compound)
PVP plays a crucial role in nanotechnology as a highly effective stabilizing agent and surface modifier for a wide array of nanoparticles. rsc.org Its amphiphilic nature, arising from the combination of a polar lactam group and a nonpolar vinyl backbone, allows it to adsorb onto nanoparticle surfaces and provide steric stabilization, preventing their aggregation and controlling their growth during synthesis. rsc.orgresearchgate.net
The stabilization mechanism involves the coordination of the nitrogen and oxygen atoms in the pyrrolidone ring with the surface of the nanoparticles. asianpubs.orgmdpi.com This interaction forms a protective layer around the nanoparticles, which acts as a physical barrier, preventing direct contact and subsequent agglomeration. nih.gov This steric hindrance is particularly important for maintaining the colloidal stability of nanoparticles in various solvents and biological media. nih.gov
PVP has been successfully employed to stabilize various types of nanoparticles, including:
Silver Nanoparticles (AgNPs): PVP is widely used in the synthesis of AgNPs to control their size and shape and to prevent their aggregation. asianpubs.orgnih.gov The polymer shell also enhances the biocompatibility of the AgNPs.
Platinum Nanoparticles (PtNPs): In the synthesis of PtNPs, PVP acts as a capping and structure-directing agent, influencing the final morphology of the nanoparticles. semanticscholar.org
Zinc Oxide Nanoparticles (ZnO NPs): PVP is used as a stabilizer in the synthesis of ZnO colloidal solutions, leading to stable dispersions with desirable luminescent properties. beilstein-journals.org
Gold Nanoparticles (AuNPs): The pyrrolidone ring of PVP can coordinate with the surface of gold nanoparticles, providing stability. mdpi.com
The molecular weight of PVP is a critical parameter that influences its effectiveness as a stabilizer. Different molecular weights of PVP can lead to nanoparticles with varying sizes and stabilities. rsc.org The choice of solvent and other synthetic conditions also plays a significant role in the final characteristics of the PVP-capped nanoparticles. rsc.org
The surface modification of nanoparticles with PVP not only enhances their stability but can also impart new functionalities. The hydrophilic nature of PVP can improve the dispersibility of nanoparticles in aqueous solutions and biological fluids. nih.gov
The following interactive data table provides examples of nanoparticles stabilized by PVP and the observed effects.
| Nanoparticle | Role of PVP | Observed Effects |
|---|---|---|
| Silver (Ag) | Stabilizer, Capping Agent | Controlled size and shape, prevention of aggregation, enhanced stability asianpubs.orgnih.gov |
| Platinum (Pt) | Capping Agent, Structure-Directing Agent | Control over nanocrystal morphology semanticscholar.org |
| Zinc Oxide (ZnO) | Stabilizer | Formation of stable colloidal solutions, enhanced luminescence beilstein-journals.org |
| Graphene | Dispersant, Stabilizer | Stable dispersions via hydrophobic interactions researchgate.net |
| AgInS₂ Quantum Dots | Stabilizer | Formation of luminescent quantum dots in aqueous solution mdpi.com |
Poly(this compound) in Fibrous Structures and Membranes
PVP is extensively used in the fabrication of fibrous structures and membranes, primarily through the electrospinning technique. truspin.com Its excellent spinnability, biocompatibility, and solubility in a wide range of solvents make it an ideal material for producing nanofibers and composite membranes for various applications, including biomedical engineering and water treatment. nih.govresearchgate.net
In electrospinning, a solution of PVP, either alone or blended with other polymers, is subjected to a high electric field, which overcomes the surface tension of the solution and leads to the formation of a continuous jet. As the solvent evaporates, solid polymer fibers are deposited on a collector. This process can produce non-woven mats of nanofibers with high surface area-to-volume ratios and interconnected porosity. nih.gov
PVP is often blended with other polymers to enhance the properties of the resulting fibrous structures. For example:
Poly(vinylidene fluoride) (PVDF): The addition of PVP to PVDF membranes increases their hydrophilicity, porosity, and water flux, making them more suitable for oily wastewater treatment. researchgate.netmdpi.com PVP acts as a pore-forming agent during the phase inversion process of membrane formation. mdpi.com
Cellulose (B213188) Nanocrystals (CNCs): Incorporating CNCs into PVP electrospun fibers can improve their mechanical properties, such as tensile strength. nih.gov
Poly(dimethylsiloxane) (PDMS): Diblock copolymers of PDMS and PVP can be electrospun to create highly hydrophilic fiber mats with potential applications in tissue engineering. scirp.org
The morphology and diameter of the electrospun PVP fibers are influenced by several factors, including the concentration of the polymer solution, the applied voltage, the flow rate, and the type of solvent used. nih.govdeakin.edu.au Advanced electrospinning techniques can be employed to produce aligned nanofibers, which can be beneficial for applications like tissue regeneration and sensors. researchgate.net
Furthermore, PVP-based composite membranes can be developed for specific separation applications. For instance, polysulfone-PVP blend membranes have been used for the treatment of industrial wastewater, where the addition of PVP improves the membrane's permeability and antifouling performance. nih.gov Nanocomposite membranes incorporating PVP-grafted montmorillonite (B579905) into a PVDF matrix have also shown enhanced separation performance for protein solutions. nih.gov
The table below summarizes various PVP-based fibrous structures and membranes and their key characteristics.
| Material System | Fabrication Method | Key Characteristics | Application Area |
|---|---|---|---|
| PVP/PVDF | Phase Inversion, Electrospinning | Increased hydrophilicity, higher porosity and flux researchgate.netmdpi.com | Wastewater treatment |
| PVP/Cellulose Nanocrystals/Silver Nanoparticles | Electrospinning | Enhanced tensile strength and antimicrobial activity nih.gov | Biomedical |
| PVP/Polysulfone | Phase Inversion | Improved permeability and antifouling properties nih.gov | Wastewater treatment |
| PVP/PDMS | Electrospinning | Highly hydrophilic fiber mats scirp.org | Tissue engineering |
| PVP/Eggshell Membrane/Reduced Graphene Oxide | Electrospinning | Enhanced cell viability nih.gov | Tissue engineering |
| PVdF/PVP/Carbon Black | Electrospinning | Nanoporous structure for electrolyte soaking zealpress.com | Supercapacitors |
Intermolecular Interactions and Complexation Phenomena of Poly N Vinyl 2 Pyrrolidone
Hydrogen Bonding Interactions in Poly(N-Vinyl-2-pyrrolidone) Systems
The carbonyl group of the pyrrolidone ring in PVP is a strong hydrogen bond acceptor, enabling it to form significant intermolecular hydrogen bonds with suitable donor molecules. acs.orgnih.gov While the nitrogen atom in the lactam ring can also theoretically participate in hydrogen bonding, steric hindrance often limits its involvement, making the carbonyl oxygen the more favorable site for such interactions. nih.gov These hydrogen bonding capabilities are fundamental to PVP's miscibility with other polymers and its ability to interact with various small molecules.
In aqueous solutions, PVP chains exhibit complex self-association behavior. Water molecules can form hydrogen bonds with the carbonyl groups of the pyrrolidone rings. It has been suggested that a single water molecule can interact with two repeating units of PVP, effectively creating a "water bridge" between them. acs.org This interaction can occur between segments of the same polymer chain or between different chains, influencing the polymer's conformation and solution properties. acs.org The primary intermolecular forces between PVP chains themselves are dispersion forces and dipole-dipole interactions. chegg.com
PVP's ability to act as a hydrogen bond acceptor allows it to form miscible blends and interpolymer complexes with polymers that possess hydrogen bond donor groups. acs.orgresearchgate.netresearchgate.net This interaction often enhances the properties of the resulting material.
A notable example is the blend of PVP with poly(vinylphenol) (PVPh). Strong hydrogen bonds form between the hydroxyl group of PVPh and the carbonyl group of PVP. acs.org This interaction is so significant that the interassociation constant between PVPh and PVP is considerably higher than the self-association constant of PVPh, indicating a strong preference for forming bonds between the two different polymers. acs.org This leads to complete miscibility over the entire composition range, as confirmed by the presence of a single glass transition temperature for the blends. acs.org
Similarly, PVP forms strong interpolymer complexes with poly(acrylic acid) (PAA) primarily through hydrogen bonding. researchgate.netresearchgate.netnih.gov The extent of this complex formation is dependent on factors like pH. researchgate.net These complexes can result in water-insoluble materials, as the hydrophobic interactions between the polymer main chains, aligned in a zipper-like fashion, also contribute to the complex's stability. researchgate.netnih.gov The formation of these hydrogen bonds reinforces the polymer structure, leading to increased thermal stability and photostability compared to the individual polymers. researchgate.netresearchgate.net
PVP also interacts with polyvinyl alcohol (PVA) through interchain hydrogen bonding between the carbonyl group of PVP and the hydroxyl group of PVA. researchgate.net This interaction enhances the miscibility of the two polymers and can be used to create hydrogels with improved water absorbency and mechanical properties. researchgate.netmdpi.com
Table 1: Hydrogen Bonding Interactions in Selected PVP Polymer Blends
| Interacting Polymer | Functional Group (Donor) | Interaction Evidence | Resulting Property |
| Poly(vinylphenol) (PVPh) | Hydroxyl (-OH) | Single Tg, FTIR, Solid-state NMR acs.org | Complete miscibility acs.org |
| Poly(acrylic acid) (PAA) | Carboxyl (-COOH) | FTIR, Formation of insoluble complex researchgate.netmdpi.com | Increased thermal stability and photostability researchgate.netresearchgate.net |
| Polyvinyl alcohol) (PVA) | Hydroxyl (-OH) | Physical crosslinking, FTIR researchgate.net | Enhanced hydrogel water absorbency and mechanical properties researchgate.net |
PVP exhibits a strong binding affinity for a variety of small molecules, particularly those containing aromatic rings, phenols, and other hydrogen bond donors. acs.orgnih.gov This interaction can be attributed to a combination of hydrogen bonding and hydrophobic interactions between the electron system of the aromatic substance and the lactam ring of PVP. nih.gov
For instance, PVP forms complexes with phenolic compounds like tannic acid. rsc.org The interaction is driven by the formation of multiple hydrogen bonds between the numerous hydroxyl groups of tannic acid and the carbonyl groups of PVP, resulting in strong cohesive interactions and the formation of adhesive hydrogels. rsc.org
One of the most well-known complexes is that of povidone-iodine (PVP-I), where PVP interacts with iodine. acs.org The interaction is described as a charge-transfer complex, with the nitrogen of the pyrrolidone ring acting as an electron donor to the iodine molecule. acs.org This complexation significantly increases the solubility of iodine in aqueous solutions. acs.orgyoutube.com The interaction between PVP and the triiodide ion (I₃⁻) has been shown to be specific and influences the elastic properties of the polymer chain. acs.orgnih.gov
Table 2: Estimated Interaction Energies between PVP and Small Molecules
| Interacting Molecule | Interaction Energy per Repeating Unit | Method of Estimation |
| Water | 5.3 kT | Single-Molecule Force Spectroscopy acs.orgnih.gov |
| Triiodide (KI₃) | 3.6 kT | Single-Molecule Force Spectroscopy acs.orgnih.gov |
Complexation Chemistry of Poly(this compound)
The lactam ring in PVP provides coordination sites, specifically the carbonyl oxygen and, to a lesser extent, the nitrogen atom, which can interact with various ions and molecules to form complexes. euacademic.orgkoreascience.kr
PVP can coordinate with a range of metal cations through the lone electron pairs on the carbonyl oxygen and nitrogen atoms of the pyrrolidone residue. koreascience.krresearchgate.netnih.gov This interaction leads to the formation of polymer-metal complexes. The stability and coordination of these complexes can vary depending on the metal ion and the solvent system. koreascience.krresearchgate.net
Studies have shown that PVP forms complexes with transition metal ions such as Fe³⁺, Co²⁺, Ni²⁺, Mn²⁺, and Fe²⁺. researchgate.netresearchgate.net Infrared spectroscopy studies confirm the coordination, showing a shift in the stretching frequency of the C=O bond to a lower wavenumber upon complexation, which indicates a weakening of the bond due to coordination with the metal ion. researchgate.netiosrjournals.org In some cases, such as with Mn²⁺, changes in the –C-N-C– bond stretching frequency suggest that the nitrogen atom is the primary site of complexation. researchgate.net
However, the interaction between PVP and many metal cations in aqueous solution is often weak, forming unstable complexes. researchgate.net For example, the stability constants for PVP-Fe³⁺ and PVP-Co²⁺ in ethanol (B145695) were determined to be less than 10 and 0.6, respectively, while the constant for PVP-Ni²⁺ was too low to be estimated. researchgate.net In organic solvents, where the polymer macromolecule has a more swollen conformation, more stable metal complexes can be formed. koreascience.kr
Table 3: Coordination Sites and Stability of Selected PVP-Metal Ion Complexes
| Metal Ion | Primary Coordination Site(s) | Stability Constant (K) | Solvent |
| Fe³⁺ | Carbonyl Oxygen, Nitrogen koreascience.krresearchgate.net | < 10 | Ethanol researchgate.net |
| Co²⁺ | Carbonyl Oxygen, Nitrogen koreascience.krresearchgate.net | < 0.6 | Ethanol researchgate.net |
| Ni²⁺ | Carbonyl Oxygen, Nitrogen researchgate.netiosrjournals.org | Too low to be estimated | Ethanol researchgate.net |
| Fe²⁺ | Carbonyl Oxygen researchgate.net | Not reported | Aqueous researchgate.net |
| Mn²⁺ | Nitrogen researchgate.net | Not reported | Aqueous researchgate.net |
PVP is widely used in the pharmaceutical industry to enhance the solubility and dissolution rate of poorly water-soluble drugs. nbinno.comnih.gov This is achieved through the formation of complexes, often in the form of amorphous solid dispersions. nbinno.comwjpls.org The mechanism involves forming hydrogen bonds between PVP and the active pharmaceutical ingredient (API), which disrupts the drug's crystalline lattice and transforms it into a more soluble amorphous state within the polymer matrix. nih.govnbinno.com
The interaction between the carboxylic acid group of a drug like ibuprofen (B1674241) and the carbonyl group of PVP is a well-studied example. nih.gov Infrared spectroscopy confirms hydrogen bonding between these two groups, which is a key factor in inhibiting the crystallization of the drug within the solid dispersion. nih.gov
By forming these complexes, PVP can significantly increase the dissolution rates of drugs such as phenytoin (B1677684) and diflunisal (B1670566) compared to the pure drugs or simple physical mixtures. nbinno.comnih.gov This enhancement of solubility and dissolution is crucial for improving the bioavailability of many therapeutic agents. nbinno.comnih.gov The versatility of PVP allows for the selection of appropriate grades and ratios of polymer to drug to optimize the desired solubility enhancement and release profile. nbinno.com
Table 4: Examples of Pharmaceutical Active Ingredients Complexed with PVP
| Active Ingredient | Interaction Mechanism | Effect of Complexation |
| Ibuprofen | Hydrogen bonding between drug's carboxylic acid and PVP's carbonyl group nih.gov | Inhibition of drug crystallization, formation of amorphous solid dispersion nih.gov |
| Acetaminophen (B1664979) | Hydrogen bonding nih.gov | Increased aqueous solubility nih.gov |
| Diflunisal | Formation of amorphous solid dispersion nih.gov | Transformation from crystalline to amorphous state, improved solubility nih.gov |
| Phenytoin | Coprecipitation, formation of amorphous state nbinno.com | Dramatically increased dissolution rate nbinno.com |
Supramolecular Assemblies Involving Poly(this compound)
Poly(this compound) (PVP) is well-regarded for its ability to form complex macromolecular architectures and supramolecular assemblies through non-covalent interactions. mdpi.com This capacity stems from the unique chemical structure of its monomer unit, which contains a polar lactam group, making it an effective partner in various intermolecular interactions, including hydrogen bonding and complexation with hydrophobic compounds. mdpi.com
PVP can form interpolymer complexes with polymers containing aliphatic hydroxyl groups, such as poly(2-hydroxypropyl methacrylate) and poly(styrene-co-allyl alcohol). researchgate.net Studies using infrared spectroscopy have demonstrated that the hydrogen bonding between the carbonyl groups of PVP and the hydroxyl groups of these polymers is stronger than the self-association of the hydroxyl-containing polymers themselves. researchgate.net The glass transition temperatures of these complexes are consistently higher than what would be predicted by a simple additivity rule, indicating strong interactions and a significant degree of molecular miscibility. researchgate.net The steric accessibility of the carbonyl group in PVP is a crucial factor in its pronounced ability to form these complexes. researchgate.net
Furthermore, PVP acts as a ligand, forming polymer-metal complexes with various transition metal ions like copper, cobalt, and nickel. researchgate.netiosrjournals.org These complexes are formed through coordinate bonds, where the metal ions are enveloped by the large polymer chain. iosrjournals.org Infrared spectroscopy data confirms that the coordination primarily occurs through the carbonyl group of the pyrrolidone ring. researchgate.net The formation of these complexes can lead to materials with enhanced thermal stability and distinct physical properties, such as cohesion and mechanical strength. researchgate.netiosrjournals.org
The synthesis of block copolymers containing PVP segments also leads to the formation of sophisticated supramolecular structures. For instance, amphiphilic block copolymers such as PNVP-b-PVAc (poly(this compound)-block-poly(vinyl acetate)) can self-assemble in solution to form micelles, which can serve as vehicles for drug delivery. mdpi.com Similarly, amphiphilic PVP derivatives with terminal long-chain fatty acid acyls (like stearyl or palmityl residues) can spontaneously form micelles in aqueous solutions at very low critical micelle concentrations (CMC). researchgate.net
Adsorption and Surface Phenomena of Poly(this compound)
The ability of PVP to adsorb onto various surfaces is a key property exploited in numerous applications, from stabilizing nanoparticle dispersions to modifying the surfaces of biomedical materials. researchgate.netnih.govgencat.cat The adsorption process is complex and can be driven by a combination of factors, including hydrogen bonding, acid-base interactions, and van der Waals forces. researchgate.netbohrium.com The conformation of the adsorbed polymer chain can range from a flattened monolayer to a more complex arrangement with loops and tails extending into the surrounding medium. gencat.cat
Adsorption on Inorganic Surfaces
PVP demonstrates significant adsorption onto a variety of inorganic surfaces, particularly metal oxides and metallic nanoparticles. researchgate.net The primary mechanism for adsorption on oxide surfaces such as kaolinite, titanium dioxide, iron oxide, and alumina (B75360) is proposed to be an acid-base interaction. researchgate.net The surface hydroxyl groups on the metal oxides act as Brønsted acid sites, which can interact with the carbonyl group of the pyrrolidone ring, considered a Lewis base in aqueous solution. researchgate.net
In the context of metallic surfaces, the adsorption of PVP on silver (Ag) has been extensively studied, as PVP is a crucial agent in controlling the shape and size of silver nanostructures. bohrium.comelsevierpure.comacs.org Density functional theory calculations and experimental results from X-ray photoelectron spectroscopy (XPS) and Fourier transform Raman spectroscopy indicate that PVP molecules adsorb onto the silver surface via Ag-O coordination bonds. bohrium.comacs.org Research shows that PVP binds more strongly to the Ag(100) crystal facet than to the Ag(111) facet. bohrium.com This preferential binding is attributed to a sensitive balance between the direct binding of the oxygen atom to the silver surface and van der Waals attractions. bohrium.com It is suggested that a monolayer of PVP molecules assembles on the surface of silver nanowires, with the pyrrolidone ring tilted towards the surface to facilitate the Ag-O interaction. acs.org
Adsorption on Organic Surfaces
PVP also readily adsorbs onto organic surfaces, a characteristic that is vital for its use in pharmaceutical formulations and biomedical surface modification. nih.govnih.gov The interaction of PVP with small organic molecules, such as the drugs ibuprofen and naproxen (B1676952), highlights its complexing ability. nih.gov Studies have shown that PVP can interact strongly with ibuprofen, leading to the formation of stable glass-like solid dispersions, whereas its interaction with naproxen is negligible. nih.gov These differences are attributed to the distinct crystal structures of the drugs, which influence their ability to form hydrogen bonds and aromatic interactions with the PVP chain. nih.gov
The adsorption of PVP onto biomimetic surfaces, such as supported phospholipid layers, has also been investigated. gencat.cat This process is entropically driven, primarily by the release of bound water molecules from both the polymer and the substrate surface. gencat.cat The chain length of the PVP molecule influences the adsorption mechanism; for longer chains, enthalpic contributions from non-covalent interactions between the adsorbed polymer chains on the surface become more significant. gencat.cat Furthermore, amphiphilic PVP derivatives can be incorporated into liposomes, where they effectively prevent aggregation induced by polycations, demonstrating their utility in stabilizing organic particulate systems. researchgate.net
Influence of Solvent Environment on Adsorption Behavior
The solvent plays a critical role in the adsorption of PVP onto surfaces, as it competes with the polymer for binding sites and influences the conformation of the polymer chain in solution. The effect of binary solvent systems on PVP adsorption has been studied on both inorganic (titanium dioxide) and organic-like (graphite) surfaces. elsevierpure.com
In a water/ethanol system, the adsorption of PVP on titanium dioxide increases significantly as the proportion of ethanol increases. elsevierpure.com Conversely, in an ethanol/hexane (B92381) mixture, increasing the hexane ratio only slightly enhances adsorption on the same surface. elsevierpure.com This suggests that the interaction between the solvent components and the surface, as well as their effect on PVP solubility, dictates the extent of adsorption.
For a more hydrophobic surface like graphite (B72142), the adsorption behavior is different. In both water/ethanol and ethanol/hexane binary solvents, the amount of adsorbed PVP reaches a maximum when the solvent is pure ethanol. elsevierpure.com This indicates that the competitive adsorption of the solvent molecules is a significant factor. elsevierpure.com The stability of particle dispersions stabilized by adsorbed PVP is also dependent on the solvent, correlating with the fraction of polymer segments that are directly bound to the surface. elsevierpure.com
The table below summarizes findings on the effect of different binary solvents on the adsorption of PVP onto titanium dioxide and graphite surfaces.
| Surface | Binary Solvent System | Observation on PVP Adsorption |
| Titanium Dioxide | Water/Ethanol | Adsorption is appreciably enhanced with an increase in ethanol ratio. elsevierpure.com |
| Titanium Dioxide | Ethanol/Hexane | Adsorption is slightly increased with an increase in hexane ratio. elsevierpure.com |
| Graphite | Water/Ethanol | Adsorption shows a maximum from pure ethanol. elsevierpure.com |
| Graphite | Ethanol/Hexane | Adsorption shows a maximum from pure ethanol. elsevierpure.com |
Biomedical and Pharmaceutical Research Applications of Poly N Vinyl 2 Pyrrolidone
Drug Delivery Systems Utilizing Poly(N-Vinyl-2-pyrrolidone)
PVP-based microparticles and nanoparticles serve as effective carriers for encapsulating a wide array of drugs, enhancing their stability and modulating their release profiles. The particle size and encapsulation efficiency of these formulations can be precisely controlled by adjusting formulation parameters.
Research has demonstrated the successful encapsulation of various therapeutic agents within PVP-based particulate systems. For instance, Paclitaxel-loaded poly(lactic-co-glycolic acid) (PLGA) microparticles, which can be formulated with PVP, have shown high entrapment efficiencies, generally averaging over 85%. nih.gov The drug loading in these microparticles typically ranges from 4.0% to 4.7%. nih.gov Similarly, Cetirizine hydrochloride (CTZ)-loaded polymethacrylate (B1205211) microspheres have been developed with an encapsulation efficiency of 87.1% and a production yield of 84.43%. dovepress.com The average size of these microspheres was found to be 142.3 µm. dovepress.com
The release of drugs from these particles is a critical factor in their therapeutic efficacy. In the case of CTZ-loaded microspheres, an initial release of 28.87% was observed after 2 hours, with the release extending over 12 hours. dovepress.com For Paclitaxel microparticles, the release is multiphasic and influenced by particle size, with smaller particles (5–6 μm) exhibiting a higher cumulative release compared to larger particles (50–60 μm), particularly due to a higher initial burst on the first day. nih.gov
| Drug | Polymer System | Particle Size | Encapsulation Efficiency (%) | Drug Loading (%) | Drug Release Profile |
|---|---|---|---|---|---|
| Paclitaxel | PLGA | 5–60 µm | >85 | 4.0–4.7 | Multi-phasic release; higher initial burst from smaller particles. nih.gov |
| Cetirizine hydrochloride | Polymethacrylate | 142.3 µm | 87.1 | Not Specified | 28.87% release after 2 hours, sustained over 12 hours. dovepress.com |
| Paclitaxel | PLGA 50:50 | 438 nm | Not Specified | Not Specified | 34.5% cumulative release at 15 days. researchgate.net |
PVP is a key component in the formulation of hydrogels, which are three-dimensional, cross-linked polymer networks capable of absorbing large amounts of water. These systems are particularly attractive for controlled drug release due to their biocompatibility and tunable swelling properties. The release of encapsulated drugs from PVP hydrogels can be modulated by factors such as the composition of the hydrogel, the cross-linking density, and the pH of the surrounding environment.
The swelling behavior of hydrogels is a critical determinant of the drug release rate. For instance, pectin (B1162225)/PVP hydrogels have demonstrated significant swelling, with a maximum swelling of 1,233% observed in a controlled sample after 100 minutes. mdpi.com The incorporation of functionalized sepiolite (B1149698) clay into these hydrogels can modulate the swelling, with different formulations showing maximum swelling ranging from 890% to 1,130% after 120 minutes. mdpi.com Similarly, PVP/acrylic acid (AA) hydrogels exhibit pH-sensitive swelling, with a significant variation in the degree of swelling at different pH values. scielo.brscielo.br
The drug release from these hydrogels is often controlled and sustained. Pectin/PVP hydrogels loaded with Ceftriaxone sodium showed a 91.82% release in phosphate (B84403) buffer saline (PBS) over 2 hours in a controlled manner. mdpi.com In another study, procaine-loaded pectin hydrogels demonstrated that drug release could be modulated by the initial drug concentration and the drying temperature of the hydrogel, with one formulation showing 85% release at the end of 16 hours. researchgate.net
| Hydrogel System | Model Drug | Swelling Properties | Drug Release Profile |
|---|---|---|---|
| Pectin/PVP | Ceftriaxone sodium | Maximum swelling of 1,233% after 100 minutes. mdpi.com | 91.82% release in PBS over 2 hours. mdpi.com |
| Pectin/PVP with functionalized sepiolite clay | Not Specified | Maximum swelling ranges from 890% to 1,130% after 120 minutes. mdpi.com | Not Specified |
| PVP/Acrylic Acid | Tramadol HCl | pH-sensitive swelling. scielo.brscielo.br | Release is dependent on pH and hydrogel composition. scielo.br |
| Pectin | Procaine | Not Specified | 85% release after 16 hours for a specific formulation. researchgate.net |
Research has shown that the fiber diameter of electrospun PVP-based mats can be tailored for specific applications. For instance, electrospun PVP/PVA nanofibers have been produced with a mean fiber diameter of 104 nm. mdpi.com The incorporation of a drug, such as Buprenorphine, can influence the fiber diameter, with Buprenorphine-loaded PVP/PVA nanofibers exhibiting an average diameter of 186 nm. mdpi.com In another study, PVP nanofibers loaded with Feruloyl glycerol (B35011) oleyl had diameters ranging from 700-800 nm. ualberta.ca
The drug release from these fibrous systems is often rapid, making them suitable for applications requiring immediate therapeutic effect. Buprenorphine-loaded PVP nanofibers demonstrated a burst release, with 45% of the drug released in the first 1.5 hours and a total of 50% released within 24 hours. mdpi.com Similarly, solid dispersions of acetaminophen (B1664979) in PVP nanofibers showed a remarkable 93.8% release of the drug within the first 2 minutes. ualberta.ca
| Fibrous System | Model Drug | Average Fiber Diameter | Drug Release Profile |
|---|---|---|---|
| PVP/PVA | - | 104 nm mdpi.com | - |
| Buprenorphine-loaded PVP/PVA | Buprenorphine | 186 nm mdpi.com | 50% release in 24 hours. mdpi.com |
| Buprenorphine-loaded PVP | Buprenorphine | 55 nm mdpi.com | 45% release in the first 1.5 hours. mdpi.com |
| PVP | Feruloyl glycerol oleyl | 700-800 nm ualberta.ca | Rapid dissolution with a mean time of 2.0 ± 1.5 seconds. ualberta.ca |
| PVP | Acetaminophen | Not Specified | 93.8% release within the first 2 minutes. ualberta.ca |
Diffusion is a key mechanism where the drug moves through the polymer matrix down a concentration gradient. In many PVP-based systems, especially those involving hydrophilic matrices, drug release is predominantly controlled by Fickian diffusion. nih.gov The rate of diffusion is influenced by the properties of the drug, the polymer, and the structure of the matrix.
Swelling of the PVP matrix upon contact with aqueous fluids is another critical factor. As the polymer hydrates and swells, the polymer chains relax, and the mesh size of the network increases, which facilitates the diffusion of the encapsulated drug. nih.gov The degree and rate of swelling can be controlled by the polymer's molecular weight, cross-linking density, and the surrounding pH, thereby modulating the drug release. scielo.brscielo.br
Erosion of the polymer matrix involves the gradual degradation or dissolution of the polymer from the surface of the delivery system. This process exposes the entrapped drug to the surrounding medium, leading to its release. For poorly water-soluble drugs, matrix erosion is often a major contributor to the release mechanism. nih.gov The release can be described as erosion-controlled, particularly when the rate of polymer erosion is the rate-limiting step.
A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can lead to low bioavailability and suboptimal therapeutic effects. PVP has emerged as a valuable excipient to address this issue through the formation of solid dispersions, which can significantly enhance the solubility and dissolution rate of poorly soluble drugs. mdpi.comnih.gov
Solid dispersions involve the dispersion of one or more APIs in an inert carrier, such as PVP, at the solid state. By converting the crystalline drug into an amorphous state, the energy required for dissolution is reduced, leading to a faster and more complete release of the drug. edu.krd
Numerous studies have demonstrated the effectiveness of PVP in enhancing the solubility of various drugs. For example, a solid dispersion of Gliclazide with PVP K30 at a 1:5 ratio, prepared by the solvent evaporation method, resulted in a 2.54-fold increase in solubility compared to the pure drug. edu.krd The dissolution rate was also significantly improved, with about 105.76% of the drug released after 30 minutes. edu.krd Similarly, solid dispersions of Lacidipine with PVP-K30 have shown a considerable improvement in dissolution rate and solubility compared to the pure drug. neliti.com In another study, the solubility and permeability of the RA-XII cyclopeptide were increased by 17.54-fold and 10.35-fold, respectively, when formulated as an amorphous solid dispersion. mdpi.com Furthermore, the bioavailability of gefitinib (B1684475) was enhanced by 9.14-fold using this approach. mdpi.com
| Drug | PVP Formulation | Fold Increase in Solubility/Bioavailability |
|---|---|---|
| Gliclazide | Solid dispersion with PVP K30 (1:5 ratio) | 2.54-fold increase in solubility. edu.krd |
| Lacidipine | Solid dispersion with PVP-K30 | Considerable improvement in dissolution rate and solubility. neliti.com |
| RA-XII cyclopeptide | Amorphous solid dispersion | 17.54-fold increase in solubility; 10.35-fold increase in permeability. mdpi.com |
| Gefitinib | Amorphous solid dispersion | 9.14-fold increase in bioavailability. mdpi.com |
Tissue Engineering and Regenerative Medicine Applications of Poly(this compound)
In the field of tissue engineering and regenerative medicine, the goal is to develop biological substitutes that can restore, maintain, or improve tissue function. PVP has shown great promise as a biomaterial for creating scaffolds that mimic the natural extracellular matrix (ECM), providing a supportive environment for cell attachment, proliferation, and differentiation. mdpi.com
PVP-based scaffolds can be fabricated using various techniques, including electrospinning, to create nanofibrous structures that resemble the native tissue architecture. scienceopen.com These scaffolds offer a high surface area-to-volume ratio, which is beneficial for cell adhesion and nutrient exchange. mdpi.com However, pure PVP hydrogels often have weak mechanical properties, which can limit their application in load-bearing tissues. nih.gov
To overcome this limitation, PVP is often blended with other polymers or incorporated with reinforcing agents to enhance its mechanical strength and bioactivity. For instance, incorporating reduced graphene oxide (rGO) into PVPA–ESM (polyvinylpyrrolidone-acrylic acid hydrogel–eggshell membrane) nanofibers has been shown to improve their mechanical properties. The addition of 1 wt% rGO to PVPA–ESM nanofibers significantly enhanced the mechanical strength and strain by 28% and 23%, respectively. nih.gov
The biocompatibility of these scaffolds is crucial for their success in tissue engineering. Studies have shown that PVP-based scaffolds can support cell viability and proliferation. For example, PVPA–ESM wound dressings containing 0.5–1 wt% rGO enhanced the viability of PC12 cells compared to scaffolds without rGO. nih.gov In another study, scaffolds made from a blend of Polyvinylalcohol (PVA) and PVP incorporated with hydroxyapatite (B223615) (HAp) demonstrated high cell viability with MG-63 Osteoblast-like cells, indicating their potential for bone tissue engineering.
| Scaffold Composition | Fabrication Method | Mechanical Properties | Cell Viability/Proliferation |
|---|---|---|---|
| PVPA–ESM/1 wt% rGO | Electrospinning | 28% increase in mechanical strength; 23% increase in strain compared to PVPA-ESM. nih.gov | Enhanced PC12 cell viability. nih.gov |
| PVA/PVP with HAp | Electrospinning | Not Specified | High viability of MG-63 Osteoblast-like cells. |
| PLGA-based tubular scaffold | Electrospinning | Wall thickness: 42 ± 1 µm to 200 ± 8 µm (1-5 layers); Burst pressure: 0.015 ± 0.0017 MPa to 0.142 ± 0.013 MPa (1-5 layers). | Supports cell seeding and proliferation. |
Scaffolds and Biomaterials for Tissue Regeneration
The application of PVP in creating scaffolds and biomaterials for tissue regeneration is a burgeoning area of research. nih.gov PVP-based hydrogels, in particular, are highly valued because their high water content, porosity, and soft consistency closely mimic that of natural living tissue. tandfonline.com These hydrogels can be synthesized using various methods, including radiation techniques and freezing-thawing cycles, to form three-dimensional polymeric networks capable of supporting tissue growth. tandfonline.comalfachemic.com
Research has shown that PVP can be blended with other polymers, such as Polyvinyl alcohol (PVA), to create hydrogels with enhanced mechanical properties suitable for applications like implants and artificial organs. tandfonline.com The inclusion of PVP in these blends often increases the hydrophilic character of the material. tandfonline.com For instance, studies on PVA/PVP blended hydrogels have demonstrated that increasing the PVP content tends to increase the swelling capacity of the hydrogel, a crucial factor for nutrient and waste exchange in tissue engineering. tandfonline.com
Furthermore, PVP has been incorporated into composite scaffolds to enhance their bioactivity. In one study, microbial cellulose-hydroxyapatite composites, intended as scaffolds for bone healing, were synthesized with the addition of PVP to increase the formation of apatite crystals. unair.ac.id The resulting scaffolds exhibited a porous structure with pore sizes ranging from 150-300 µm, which is conducive to bone tissue ingrowth. unair.ac.id Similarly, electrospun nanofibrous scaffolds composed of PVP and Poly(glycerol sebacate) (PGS) have been fabricated for skin tissue engineering applications, demonstrating the polymer's utility in creating structures that mimic the native extracellular matrix. ed.ac.uk
| Scaffold Composition | Application | Key Research Finding |
| Polyvinyl alcohol (PVA) / Polyvinylpyrrolidone (B124986) (PVP) Hydrogel | General Tissue Engineering | Increased PVP content enhances the swelling capacity of the hydrogel. tandfonline.com |
| Microbial Cellulose-Hydroxyapatite-PVP Composite | Bone Healing | Scaffolds possess interconnected pores of 150-300 µm, promoting apatite crystal formation. unair.ac.id |
| PVP / Poly(glycerol sebacate) (PGS) Electrospun Fibers | Skin Tissue Engineering | Blend ratios can be adjusted to tune the mechanical properties (Young's modulus, tensile strength) of the scaffold. ed.ac.uk |
| PVP / Mesoporous Bioactive Glass (MBG) Nanofibers | Bone Tissue Engineering | Incorporation of MBG into PVP nanofibers enhances the scaffold's bioactivity and swelling ratio. mdpi.com |
Biosensing and Diagnostics Research
Poly(this compound) is also being explored for its utility in the development of biosensors and diagnostic tools. ijarsct.co.in A biosensor is an analytical device that converts a biological response into a measurable signal, often used for the detection of specific biomarkers related to diseases. mdpi.com The properties of PVP, such as its ability to act as a stabilizer and surfactant, make it a valuable component in the fabrication of sensitive and selective sensing platforms.
In one notable example, a nanohybrid material composed of polypyrrole, silver, and PVP (PPy-Ag-PVP) was synthesized for the selective detection of dopamine (B1211576). nih.gov In this system, PVP acted as both a stabilizer and a surfactant during the in-situ synthesis of the nanohybrid. nih.gov The resulting modified electrode demonstrated a superior response for dopamine detection, with a low limit of detection of 0.0126 μM. nih.gov The practical application of this biosensor was validated by successfully determining dopamine concentrations in human urine samples. nih.gov
Furthermore, PVP's properties are being leveraged in the creation of nanofibrous sensors. Researchers have designed a sensor for acetic acid vapors using a UV-cured PVP nanofibrous layer incorporating mesoporous graphene. researchgate.net This device showed high sensitivity, selectivity, and rapid response times, demonstrating the potential of PVP-based materials in creating portable and cost-effective diagnostic tools. researchgate.net
Medical Device Modification with Poly(this compound)
Antifouling Surfaces for Biomedical Implants
Biofouling, the accumulation of unwanted biological material such as proteins and bacteria on a surface, is a major problem for medical implants, often leading to infections and device failure. nih.govtechnologypublisher.com PVP is considered a promising antifouling surface modifier, with performance comparable to the widely used Poly(ethylene glycol) (PEG). nih.gov The antifouling mechanism of hydrophilic polymers like PVP is attributed to the formation of a tightly bound hydration layer on the surface, which creates a steric barrier that repels proteins and microorganisms. nih.govacs.org
Research has demonstrated that grafting PVP onto surfaces like Poly(dimethylsiloxane) (PDMS) renders them strongly hydrophilic and significantly reduces protein adsorption and bacterial adhesion. nih.govresearchgate.net This modification can create surfaces that resist the formation of biofilms, which is crucial for long-term implant success. bohrium.comsigmaaldrich.com For example, a PVP-based coating on PDMS was shown to prevent any appreciable biofilm formation by Staphylococcus epidermidis. sigmaaldrich.com This strategy is vital for devices prone to contamination, such as catheters and surgical tools. nih.govmdpi.com
| Substrate Material | PVP Modification Method | Antifouling Performance |
| Poly(dimethylsiloxane) (PDMS) | Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) | Significantly inhibited protein adsorption and cell adhesion. nih.gov |
| Poly(dimethylsiloxane) (PDMS) | Grafting of catechol-functionalized PVP | Excellent antifouling performance with no observable Staphylococcus epidermidis biofilm formation. sigmaaldrich.com |
| Polypropylene (B1209903) non-woven fabric | Radiation-induced graft polymerization | Reduced protein adsorption and platelet adhesion. |
Hemocompatibility Enhancement
For medical devices that come into contact with blood, such as cardiovascular implants and catheters, hemocompatibility is a critical requirement. nih.gov Poor hemocompatibility can lead to thrombosis (blood clotting) and other serious complications. hydromer.com PVP is known to be hemocompatible and has been historically used as a blood plasma substitute. nih.goveuacademic.org
Surface modification with PVP is an effective strategy to enhance the blood compatibility of materials. Studies on poly(acrylonitrile-co-N-vinyl-2-pyrrolidone) films have shown that a higher content of this compound on the film surface leads to a remarkable suppression of platelet adhesion and a longer plasma recalcification time, both indicators of improved hemocompatibility. nih.gov This improvement is hypothesized to be related to the higher free water content at the polymer/liquid interface, which is unfavorable for the formation of surface-bound water that can lead to poor hemocompatibility. nih.gov Similarly, grafting PVP onto polypropylene non-woven fabrics via radiation-induced polymerization has been shown to improve in vitro blood compatibility by reducing hemolysis, protein adsorption, and platelet adhesion.
Environmental and Toxicological Research of N Vinyl 2 Pyrrolidone and Its Derivatives
Environmental Fate and Transport of N-Vinyl-2-pyrrolidone
The environmental fate and transport of a chemical compound describe its journey and transformation in the environment. For this compound, a key factor is its high water solubility, which influences its distribution in aquatic systems.
Biodegradation Studies of Poly(this compound)
Poly(this compound) (PVP) is known for its resistance to biological degradation. Studies have shown that in a soil environment, the degradation of a pure PVP film is minimal, reaching only about 1% under certain test conditions. The primary mechanism of removal from matrices in aqueous environments is not biodegradation but rather its rapid dissolution due to high water solubility. While PVP itself is largely resistant to microbial breakdown, its removal from a blended material can, in turn, make other components more accessible to microorganisms.
| Environment | Polymer | Biodegradation Rate |
|---|---|---|
| Soil | Pure PVP Film | ~1% |
| Soil | PVP/PLA Film | 4% |
| Water (Aerobic) | Pure PLA Film | ~19% |
Aquatic and Terrestrial Environmental Persistence
In the aquatic environment, this compound is not expected to persist significantly due to rapid degradation. Its low Log Kow (octanol-water partition coefficient) suggests it is unlikely to adsorb to soil, sediment, or suspended matter to a significant degree. The atmospheric half-life of NVP is estimated to be short, indicating rapid degradation in the air.
With regard to aquatic toxicity, studies have been conducted on various organisms. The following table summarizes some of the key findings.
| Organism | Test Duration | Endpoint | Value (mg/L) |
|---|---|---|---|
| Daphnia sp. (crustacean) | 48 hours | EC50 (swimming inhibition) | 45 |
| Oncorhynchus mykiss (rainbow trout) | 96 hours | LC50 | 913 |
| Desmodesmus subspicatus (green alga) | 72 hours | EC50 (growth inhibition) | >1,000 |
Toxicological Mechanisms of this compound Exposure
Exposure to this compound has been shown to induce toxic effects in animal studies, with the liver and nasal cavity being primary target organs. The toxicological mechanisms are primarily understood through inhalation and oral exposure studies in rodents.
Non-Genotoxic Carcinogenicity Mechanisms of this compound
This compound is considered a non-genotoxic carcinogen. This means it does not directly damage genetic material (DNA) to cause cancer. Extensive testing in various in vitro and in vivo assays has not shown mutagenic or genotoxic potential for NVP. The carcinogenic effects observed in animal studies are therefore believed to occur through other mechanisms, though the exact pathways are not yet fully elucidated.
Organ-Specific Toxicity (e.g., Liver, Nasal Cavity)
Inhalation exposure to NVP in rats has been demonstrated to cause tumors in the liver and nasal cavity. Long-term studies have shown dose-related increases in hepatocellular carcinomas and adenomas/adenocarcinomas of the nasal epithelium.
The following table presents data from a 24-month inhalation study in Sprague-Dawley rats, showing the incidence of liver tumors at different exposure concentrations.
| Exposure Concentration (ppm) | Sex | Hepatocellular Carcinoma Incidence |
|---|---|---|
| 0 (Control) | Male | Not specified |
| 5 | Male | Increased |
| 10 | Male | Increased |
| 20 | Male | Increased |
| 0 (Control) | Female | Not specified |
| 5 | Female | Increased |
| 10 | Female | Increased |
| 20 | Female | Increased |
Similarly, the nasal cavity is a significant target for NVP-induced toxicity. Inhalation studies in rats have reported inflammation, atrophy of the olfactory epithelium, and hyperplasia of the basal cells.
The table below shows the incidence of nasal cavity tumors in the same 24-month rat inhalation study.
| Exposure Concentration (ppm) | Sex | Nasal Cavity Adenoma/Adenocarcinoma Incidence |
|---|---|---|
| 0 (Control) | Male & Female | Not specified |
| 5 | Male & Female | Increased |
| 10 | Male & Female | Increased |
| 20 | Male & Female | Increased |
A No-Observed-Adverse-Effect Level (NOAEL) of 1 ppm has been identified in a 3-month rat study for effects in the nasal cavity. However, for longer exposures, tumors have been observed at the lowest tested dose of 5 ppm, meaning a NOAEL for carcinogenicity could not be established in those studies.
Inflammatory Responses and Cellular Effects
Exposure to NVP can induce inflammatory responses and various cellular changes. In the nasal cavity of rats, inhalation exposure leads to inflammation and hyperplasia of the respiratory and olfactory epithelium. In the liver, observed effects include enlarged hepatocytes, degenerative changes, and foci of cellular alteration. In some cases, these changes can progress to neoplastic lesions.
Studies on cell viability have shown that at concentrations up to 10 mM, NVP did not show a deleterious effect on the viability of C2C12 cells (a mouse myoblast cell line) after 48 hours of treatment.
Emerging Research Directions and Future Perspectives in N Vinyl 2 Pyrrolidone Science
Bio-inspired and Sustainable N-Vinyl-2-pyrrolidone-based Materials
In response to growing environmental concerns, a significant research thrust is the development of sustainable and bio-inspired materials from NVP. This involves both creating the monomer from renewable feedstocks and blending its polymer with natural, biodegradable materials.
A promising development is the creation of NVP from bio-based succinic acid, which can be produced on an industrial scale through the fermentation of sugars from feedstocks like corn or sugar cane. aiche.org This bio-based production route has the potential to significantly reduce carbon emissions compared to its fossil-based counterpart. aiche.org The process involves a two-stage reaction where succinic acid is first converted to N-(2-hydroxyethyl)-2-pyrrolidone (HEP), which is then further processed into NVP. aiche.org
Another key strategy is the blending of PVP, a biodegradable water-soluble polymer, with other biopolymers to create novel composite materials with enhanced properties. researchgate.net For instance, blending PVP with poly(vinyl alcohol) (PVA) has been shown to produce materials with excellent biodegradability and antimicrobial properties. unilongindustry.com These blends leverage the desirable characteristics of both polymers, such as good charge storage capacity, compatibility, and low toxicity. researchgate.net Research has also focused on fabricating nanocomposite films by incorporating modified nanoparticles, such as vitamin B1-modified silica (B1680970) or copper oxide, into PVP-PVA blends to improve thermal stability and other physical properties. researchgate.net
| Material Type | Key Components | Sustainable Aspect | Noteworthy Finding |
|---|---|---|---|
| Bio-based Monomer | This compound (NVP) | Synthesized from bio-based succinic acid derived from fermented sugars. aiche.org | Offers a potential reduction in carbon emissions compared to fossil-fuel-based production. aiche.org |
| Biodegradable Polymer Blend | Poly(this compound) (PVP) and Poly(vinyl alcohol) (PVA) | Both polymers are biodegradable and water-soluble. researchgate.netunilongindustry.com | PVA/PVP hydrogels have demonstrated excellent biodegradability and antimicrobial properties. unilongindustry.com |
| Bio-Nanocomposite Film | PVP-PVA blend with Vitamin B1-modified nanoparticles (e.g., SiO2, CuO) | Utilizes biodegradable polymers and a bio-safe coupling agent (Vitamin B1). researchgate.net | Addition of modified nanoparticles enhances thermal and mechanical properties of the polymer blend. researchgate.net |
Advanced Functional Poly(this compound) for Smart Systems
Poly(this compound) is a key component in the development of "smart" systems or stimuli-responsive materials, which can undergo significant changes in their properties in response to external environmental triggers. mdpi.com These materials, particularly in the form of hydrogels, are being engineered for sophisticated applications like controlled drug delivery. frontiersin.orgresearchgate.net
Stimuli-responsive hydrogels can react to various triggers, including pH, temperature, and the ionic concentration of the surrounding medium. mdpi.comfrontiersin.org For example, researchers have developed novel pH-sensitive hydrogels by combining PVP with the biopolymer pectin (B1162225) and functionalized sepiolite (B1149698) clay. frontiersin.orgresearchgate.netconsensus.app These hydrogels exhibit increased swelling in acidic environments, a characteristic that makes them a strong candidate for targeted drug release systems. researchgate.net The swelling behavior can be precisely controlled by adjusting the concentration of the components, allowing for tailored release profiles. researchgate.net In simulated intestinal fluid (pH 6.8), certain PVP-based hydrogels have been shown to release over 90% of a model drug within 30 minutes, while demonstrating a more sustained release at the pH of blood (7.4). frontiersin.org
The versatility of PVP allows it to be copolymerized with other functional monomers to create hydrogels with multi-responsive behaviors. Hydrogels based on N-isopropylacrylamide (NIPAAm), itaconic acid, and methacrylate (B99206) lignosulfonate have shown sensitivity to both temperature, with a transition temperature near that of the human body, and a wide pH range (3.0 to 9.1). mdpi.com This dual-responsiveness opens up a multitude of potential applications in medicine and agriculture. mdpi.com
| System Type | Stimulus | Response Mechanism | Potential Application |
|---|---|---|---|
| Pectin-PVP-Clay Hydrogel | pH | Decreased pH leads to increased swelling of the hydrogel matrix. researchgate.net | Site-specific and controlled drug delivery. frontiersin.orgconsensus.app |
| Chitosan/Guar (B607891) Gum/PVP Hydrogel | pH, Electrolytes | Exhibits higher swelling in acidic pH and sensitivity to ionic concentrations. researchgate.net | Injectable controlled drug release. researchgate.net |
| PNIPAAm-based Copolymer Hydrogel | Temperature, pH | Exhibits a volume phase transition temperature (TvPT) around body temperature and responds to a wide pH range. mdpi.com | Drug delivery, bio-sensing, chemical separation. mdpi.com |
Computational Chemistry and Molecular Modeling of this compound Interactions
Computational chemistry and molecular modeling are becoming indispensable tools for understanding the complex behaviors of NVP and PVP at the molecular level. researchgate.net These techniques provide insights that are difficult to obtain through experimental methods alone, accelerating the design of new materials and the prediction of their properties.
Molecular dynamics (MD) simulations are widely used to study the interactions between PVP and other substances. For instance, classical MD simulations have been employed to quantify the adsorption of PVP macromolecules onto the surfaces of cellulose (B213188) nanocrystals in both vacuum and aqueous environments. nih.gov These simulations help to understand how PVP, due to its amphiphilic nature, can act as a shape-control agent in nanoparticle synthesis by stabilizing specific crystal faces. nih.gov Similarly, MD simulations have been used to investigate the synthesis of silver nanoparticles with PVP as a capping agent. rsc.org These studies reveal how PVP influences nucleation and growth, noting a competition between a protective effect and a "bridging" effect where a single PVP molecule can bring two separate clusters together. rsc.org
In silico docking studies and free energy simulations are used to predict the binding affinities and interactions of PVP-related molecules with biological macromolecules. One study used molecular modeling to predict that a PVP-related compound could bind to the minor grooves of B-DNA, an interaction supported by the molecule's crescent-like shape. researchgate.net For predicting the solubility of drugs within polymer matrices, thermodynamic models like the Flory-Huggins model are applied, using data from thermal analysis methods to forecast drug-polymer solubility at room temperature. researchgate.net
| Computational Method | System Studied | Key Insight or Prediction |
|---|---|---|
| Classical Molecular Dynamics (MD) Simulation | PVP adsorption on cellulose nanocrystal surfaces. nih.gov | Quantified vacuum and aqueous phase interactions, explaining PVP's role in controlling nanocrystal shape. nih.gov |
| Molecular Dynamics (MD) Simulation | Formation of silver nanoparticles assisted by PVP. rsc.org | Revealed the dual role of PVP in protecting particles and bridging clusters, influencing final particle size and agglomeration. rsc.org |
| Molecular Docking and Free Energy Simulation | Binding of a PVP-related compound to B-DNA. researchgate.net | Predicted that the compound could be a DNA minor groove binder, potentially implicating direct effects on DNA. researchgate.net |
| Flory-Huggins Model | Drug-polymer solubility (e.g., in PVP/VA copolymer). researchgate.net | Predicted drug solubility in the polymer matrix at room temperature based on data from thermal analysis. researchgate.net |
Integration of this compound Polymers in Nanotechnology and Precision Medicine
The unique properties of PVP—including its biocompatibility, water solubility, and chemical inertness—make it a highly versatile polymer for nanotechnology and precision medicine. nih.govnih.gov It is widely employed in the development of sophisticated drug delivery systems designed to enhance therapeutic efficacy and reduce side effects. nih.govresearchgate.net
In nanotechnology, PVP frequently serves as a surface stabilizer or capping agent in the synthesis of nanoparticles. rsc.org Its presence can control particle growth, prevent aggregation, and improve the solubility of nanoparticles in various solvents. nih.gov For example, PVP is used in the creation of silver/poly(this compound) (Ag/PVP) hydrogel nanocomposites. nih.gov These materials are being investigated for applications such as wound dressings and soft tissue implants, with studies modeling the release kinetics of silver from the hydrogel matrix under simulated physiological conditions. nih.gov
PVP is a cornerstone of various drug delivery platforms, including nanoparticles, microparticles, fibers, and hydrogels. nih.govresearchgate.net These systems can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and controlling their release. nih.gov The presence of PVP in a formulation can delay the crystallization of the active drug, thereby increasing its dissolution rate and bioavailability. nih.gov This is particularly crucial for poorly soluble drugs. In precision medicine, PVP-based carriers are being developed for targeted delivery to specific cells or tissues, as well as for gene delivery applications. nih.govacs.org
| PVP-Based System | Active Agent / Component | Function of PVP | Application Area |
|---|---|---|---|
| Nanoparticle Capping Agent | Silver (Ag), Iron-Platinum (FePt) | Controls particle size, prevents agglomeration, ensures solubility. nih.govrsc.orgresearchgate.net | Nanomaterial synthesis, catalysis. rsc.org |
| Hydrogel Nanocomposite | Silver (Ag) nanoparticles | Forms the hydrogel matrix, controls the release of silver. nih.gov | Wound dressings, soft tissue implants. nih.gov |
| Polymer/Drug Particles | Various poorly soluble drugs | Delays drug crystallization, increases dissolution rate and bioavailability. nih.gov | Oral drug delivery. nih.govnih.gov |
| Novel Carrier Systems | Genes, therapeutic agents | Acts as a brace component for delivery vehicles. nih.govnih.gov | Gene delivery, targeted therapy. nih.govacs.org |
Regulatory Science and Refined Risk Assessment for this compound
As the applications of NVP and its polymers expand, regulatory science and risk assessment frameworks are evolving to ensure their safe use. This involves comprehensive evaluations by national and international bodies, focusing on potential exposure in occupational, consumer, and environmental contexts. industrialchemicals.gov.au
The International Agency for Research on Cancer (IARC) has evaluated this compound and classified it as "not classifiable as to its carcinogenicity to humans (Group 3)". nih.goveuropa.eu This classification reflects the available evidence from animal studies, where inhalation exposure in rats was linked to tumors, but with no available data on humans. nih.goveuropa.eu
Regulatory agencies have focused on limiting exposure to the residual NVP monomer in consumer and industrial products. For instance, the European Scientific Committee on Food reviewed the safety of NVP residues in the food additives PVP and polyvinylpolypyrrolidone (PVPP), which prompted a re-evaluation of the allowable monomer levels. europa.eu In Australia, a public health risk assessment concluded that while industrial use in UV curing inks and paper coatings did not present a significant hazard, consumer exposure could be highest from cosmetics containing PVP with high levels of residual NVP. industrialchemicals.gov.au This led to the recommendation to limit NVP contamination in PVP used in such products. industrialchemicals.gov.au
Occupational exposure limits have also been established. While the American Conference of Governmental Industrial Hygienists (ACGIH) has not proposed an exposure limit, Russia has set a short-term workplace exposure limit of 1 mg/m³. nih.gov These regulatory frameworks and risk assessments are dynamic, continually incorporating new toxicological data to refine safety standards and ensure the responsible use of NVP-based materials. europa.eu
| Agency / Report | Context of Assessment | Key Finding or Recommendation |
|---|---|---|
| IARC | Carcinogenicity Classification | NVP is classified in Group 3: "not classifiable as to its carcinogenicity to humans". nih.goveuropa.eu |
| European Scientific Committee on Food | Food Additive Safety (PVP/PVPP) | Evaluated the safety of NVP monomer residues in food additives, leading to a re-evaluation of specifications. europa.eu |
| Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) | Public and Occupational Health Risk | Concluded low risk for specific industrial uses but recommended limiting NVP monomer in consumer products (e.g., cosmetics) to provide an adequate margin of exposure. industrialchemicals.gov.au |
| International Labour Office (reporting on Russia) | Occupational Exposure | Russia has a short-term exposure limit of 1 mg/m³ for workplace air, with a skin notation. nih.gov |
Q & A
Q. What are the primary synthesis routes for NVP, and how do reaction conditions influence yield and purity?
NVP is synthesized via two main pathways:
- Pathway 1 : Reaction of γ-butyrolactone with ammonia to form 2-pyrrolidone, followed by pressurized acetylene addition .
- Pathway 2 : Reaction of γ-butyrolactone with monoethanolamine to produce N-hydroxyethylpyrrolidone, which undergoes vapor-phase dehydration .
A green chemistry alternative involves catalytic condensation of biogenic acids (e.g., levulinic acid) to form NVP precursors, minimizing side-products like 2-pyrrolidone through optimized Na₂O/SiO₂ catalyst ratios . Yield and purity depend on temperature, catalyst selection, and inhibition of side reactions (e.g., C–N bond cleavage).
Q. Which analytical techniques are most effective for quantifying trace NVP in pharmaceutical formulations?
- Headspace Solid-Phase Microextraction (HS-SPME) : Polypyrrole-coated fibers selectively extract NVP from drug matrices, achieving detection limits of 0.1–0.5 µg/mL when paired with gas chromatography and nitrogen-phosphorous detection (GC-NPD) .
- High-Performance Liquid Chromatography (HPLC) : Validated for quantifying residual NVP in polymerized products (e.g., PVP) using UV detection at 210 nm .
Q. How can crystallization techniques improve NVP purity, and what challenges arise during scale-up?
NVP is typically purified via fractional distillation, but crystallization offers higher purity (>99.5%) by selectively removing oligomers and acetylene derivatives. Key parameters include:
- Solvent selection (e.g., toluene or cyclohexane) to optimize crystal growth.
- Cooling rates to prevent amorphous phase formation .
Challenges include maintaining consistent supersaturation levels in industrial-scale reactors and avoiding inhibitor degradation (e.g., phenolic antioxidants).
Advanced Research Questions
Q. How do copolymerization kinetics with NVP affect material properties in biomedical applications?
NVP copolymerizes with monomers like acrylic acid or vinylpyridine via free-radical mechanisms. Reactivity ratios (e.g., r₁ for NVP = 0.45, r₂ for 4-vinylpyridine = 1.2) determine block vs. random structures, influencing hydrophilicity and drug-loading capacity . Advanced characterization includes:
Q. What methodological approaches resolve contradictions in NVP toxicity data across studies?
While IARC classifies NVP as Group 3 (not carcinogenic to humans), rodent studies report nasal adenomas at high inhalation doses (≥50 ppm). To reconcile discrepancies:
- Dose-Response Analysis : Compare tumor incidence at varying exposure levels (e.g., 10 ppm vs. 50 ppm) .
- Metabolite Profiling : Identify species-specific detoxification pathways (e.g., urinary excretion of NVP metabolites in rats vs. humans) .
- Epigenetic Studies : Assess DNA methylation changes in exposed cell lines to differentiate genotoxic vs. non-genotoxic mechanisms .
Q. How can starch-NVP polymer blends enhance biodegradable film performance for food packaging?
Blending thermoplastic starch (TPS) with poly(N-vinyl-2-pyrrolidone) (PVP) improves:
- Mechanical Strength : PVP increases tensile strength by 40% at 20% w/w loading due to hydrogen bonding with starch hydroxyl groups .
- Barrier Properties : Reduced water vapor permeability (25% decrease) via PVP’s hydrophobic domains .
Methodology includes solvent casting with glycerol plasticizer and FTIR analysis to confirm hydrogen-bond interactions.
Data Contradiction Analysis
Q. Why do some studies report NVP’s carcinogenicity in rodents while others classify it as safe?
Discrepancies arise from:
- Exposure Routes : Inhalation studies show nasal tumors, while oral/dermal studies lack significant findings .
- Species Sensitivity : Rodent olfactory epithelium is more susceptible to NVP-induced hyperplasia than primates .
- Study Duration : Short-term assays (≤12 months) may miss latent tumorigenic effects .
Resolution : Conduct longitudinal studies with multiple exposure routes and integrate histopathology data from OECD-compliant protocols.
Safety and Handling Protocols
Q. What safety measures are critical for handling NVP in laboratory settings?
- Ventilation : Use fume hoods to maintain airborne concentrations below 1 mg/m³ (Russian occupational limit) .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent dermal/ocular exposure .
- Waste Disposal : Neutralize residual NVP with alkaline solutions (pH >10) before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
